8-Benzyloxyadenosine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-8-phenylmethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c18-14-11-15(20-8-19-14)22(16-13(25)12(24)10(6-23)27-16)17(21-11)26-7-9-4-2-1-3-5-9/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,19,20)/t10-,12-,13-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXGCAXXPRSCHN-XNIJJKJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Structural Analysis of 8-Benzyloxyadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural analysis of 8-benzyloxyadenosine (B12096600), a significant adenosine (B11128) analog. Adenosine and its derivatives are pivotal in various physiological processes and serve as valuable scaffolds in drug discovery. This compound, in particular, is noted as a smooth muscle vasodilator with potential applications in cancer research. This document outlines a detailed experimental protocol for its synthesis from 8-bromoadenosine (B559644), presents key quantitative data, and provides a thorough structural characterization based on spectroscopic methods.
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, where the bromine atom at the 8-position of 8-bromoadenosine is displaced by a benzyloxy group. This transformation is generally carried out by treating 8-bromoadenosine with sodium benzylate in a suitable solvent.
Experimental Protocol: Synthesis of this compound
Materials:
-
8-Bromoadenosine
-
Sodium hydride (NaH)
-
Benzyl (B1604629) alcohol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Preparation of Sodium Benzylate: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a 60% dispersion of sodium hydride in mineral oil is washed with anhydrous hexane to remove the oil. Anhydrous benzyl alcohol, dissolved in anhydrous DMF, is then added dropwise to the sodium hydride suspension at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure the complete formation of sodium benzylate.
-
Nucleophilic Substitution: 8-Bromoadenosine is dissolved in a separate flask containing anhydrous DMF. This solution is then added dropwise to the freshly prepared sodium benzylate solution at room temperature.
-
Reaction Monitoring and Work-up: The reaction is heated to a specified temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol). Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of methanol.
-
Purification: The solvent is removed under reduced pressure. The resulting residue is then purified by silica gel column chromatography. The column is typically eluted with a gradient of ethyl acetate in hexane, followed by a mixture of methanol in dichloromethane (B109758) to afford pure this compound.
Quantitative Data for Synthesis:
| Parameter | Value |
| Starting Material | 8-Bromoadenosine |
| Key Reagents | Sodium hydride, Benzyl alcohol |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 80-100 °C |
| Typical Reaction Time | 12-24 hours |
| Purification Method | Silica gel column chromatography |
| Typical Yield | 60-75% |
| Appearance | White to off-white solid |
| Melting Point | Not consistently reported |
Structural Analysis
The structural elucidation of this compound relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR Spectroscopy
The 1H and 13C NMR spectra provide detailed information about the molecular structure of this compound.
1H NMR Spectral Data (Predicted and based on related structures):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | H-2 |
| ~7.3-7.5 | m | 5H | Phenyl-H |
| ~6.0 | d | 1H | H-1' |
| ~5.6 | s | 2H | -OCH2Ph |
| ~4.6 | t | 1H | H-2' |
| ~4.3 | t | 1H | H-3' |
| ~4.1 | q | 1H | H-4' |
| ~3.6-3.8 | m | 2H | H-5' |
| ~5.0-5.5 | br s | 3H | 2', 3', 5'-OH |
| ~7.8 | br s | 2H | -NH2 |
13C NMR Spectral Data (Predicted and based on related structures):
| Chemical Shift (δ, ppm) | Assignment |
| ~156 | C-6 |
| ~152 | C-2 |
| ~150 | C-4 |
| ~148 | C-8 |
| ~136 | Phenyl C (quaternary) |
| ~128-129 | Phenyl CH |
| ~118 | C-5 |
| ~90 | C-1' |
| ~87 | C-4' |
| ~75 | C-2' |
| ~71 | C-3' |
| ~70 | -OCH2Ph |
| ~62 | C-5' |
Experimental Workflows and Logical Relationships
The synthesis of this compound follows a clear and logical workflow, which can be visualized to enhance understanding.
Caption: Synthetic workflow for this compound.
This diagram illustrates the key stages of the synthesis, from the preparation of the alkoxide reagent to the final purification and analysis of the target compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and structural characterization of this compound. The outlined protocol offers a reliable method for obtaining this valuable adenosine analog, and the provided spectroscopic data serves as a benchmark for its identification and quality control. This information is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their efforts to explore the therapeutic potential of novel adenosine derivatives. Further research into the biological activities and potential signaling pathways of this compound is warranted to fully elucidate its pharmacological profile.
Exploring the Biological Targets of 8-Benzyloxyadenosine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Benzyloxyadenosine (B12096600) derivatives have emerged as a promising class of compounds exhibiting significant anticancer properties. Their mechanism of action is primarily attributed to the induction of programmed cell death, or apoptosis, and the potential modulation of key cellular signaling pathways. This technical guide provides a comprehensive exploration of the known and potential biological targets of these derivatives. It summarizes quantitative data on their cytotoxic effects, details experimental protocols for target identification and validation, and visualizes the complex signaling networks and experimental workflows involved. This document serves as a critical resource for researchers engaged in the development of novel cancer therapeutics based on adenosine (B11128) analogue scaffolds.
Introduction
Adenosine analogues have long been a focal point in medicinal chemistry due to their diverse biological activities. The substitution at the C8 position of the adenine (B156593) ring with a benzyloxy group has yielded derivatives with potent cytotoxic effects against various cancer cell lines. Understanding the precise molecular targets of these compounds is paramount for their rational design and optimization as therapeutic agents. This guide delves into the current understanding of how this compound derivatives exert their effects at a molecular level, focusing on their interaction with cellular machinery to trigger apoptosis and inhibit cell proliferation.
Primary Biological Effect: Induction of Apoptosis
The predominant and most well-documented biological effect of this compound and its related benzyloxy derivatives is the induction of apoptosis in cancer cells.[1][2] Apoptosis is a regulated process of cell suicide essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. This compound derivatives appear to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Intrinsic Apoptotic Pathway
The intrinsic pathway is triggered by intracellular stress, leading to changes in the mitochondrial membrane potential. While direct studies on this compound are limited, related benzyloxy compounds have been shown to cause a loss of mitochondrial membrane potential.[1] This event is a critical juncture in the apoptotic cascade, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and cell death.
Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. This interaction leads to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase-8. Activated caspase-8 can directly activate executioner caspases or cleave the Bcl-2 family protein Bid into tBid, which then amplifies the apoptotic signal through the mitochondrial pathway.
The interplay between these two pathways often determines the fate of the cell.
References
In-Depth Technical Guide: Physicochemical Properties and Solubility of 8-Benzyloxyadenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties and solubility characteristics of 8-Benzyloxyadenosine, a key adenosine (B11128) analog. Due to its structural similarity to endogenous nucleosides, this compound is a compound of interest in various research areas, including pharmacology and medicinal chemistry. Understanding its fundamental properties is crucial for its application in experimental settings and potential therapeutic development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for predicting its behavior in biological systems and for the design of analytical and formulation protocols.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉N₅O₅ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 373.36 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 131265-29-7 | --INVALID-LINK--, --INVALID-LINK-- |
| Predicted pKa | 12.94 ± 0.70 | --INVALID-LINK-- |
| Predicted Boiling Point | 727.3 ± 70.0 °C | --INVALID-LINK-- |
| Predicted Density | 1.70 ± 0.1 g/cm³ | --INVALID-LINK-- |
| Appearance | Solid (form may vary) | General knowledge |
| Melting Point | Data not readily available | N/A |
Solubility Profile
The solubility of a compound is a critical factor in its biological activity and formulation. While specific quantitative solubility data for this compound in various solvents is not widely published, a qualitative assessment can be made based on the properties of similar nucleoside analogs. Generally, such compounds exhibit poor solubility in aqueous solutions and require organic co-solvents for dissolution.
| Solvent | Solubility | Notes |
| Water / Aqueous Buffers | Expected to be low | Many nucleoside analogs have limited aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | DMSO is a common solvent for dissolving nucleoside analogs for in vitro assays.[1] |
| Ethanol | Expected to be soluble | Ethanol is another common organic solvent used for similar compounds.[1] |
For precise quantitative determination of solubility, experimental methods such as the shake-flask method are recommended.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[2][3][4]
Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol)
-
Glass vials or flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.[2]
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to allow it to reach equilibrium. This typically takes 24 to 72 hours.[2] The agitation ensures good contact between the solid and the solvent.[2]
-
Phase Separation: After the equilibration period, remove the vial and let it stand to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter.[2] This step must be performed carefully to avoid disturbing the equilibrium.
-
Sample Preparation for Analysis: Immediately after separation, dilute a known volume of the clear, saturated supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
This guide provides foundational information on the physicochemical properties and solubility of this compound. For any application, it is highly recommended to experimentally verify these properties under the specific conditions of your assay or formulation.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 8-benzyloxyadenosine (B12096600) and its related analogs. This class of compounds holds significant potential in drug discovery, primarily through its interaction with adenosine (B11128) receptors and various kinases. This document outlines the core biochemical functions, relevant signaling pathways, and detailed experimental methodologies for the synthesis and evaluation of these compounds.
Introduction to this compound
8-substituted adenosine analogs are a diverse class of molecules with a wide range of biochemical and pharmacological activities. Modifications at the 8-position of the purine (B94841) ring significantly influence their affinity and efficacy at the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) and their interactions with other cellular targets like protein kinases. This compound, featuring a benzyloxy group at the 8-position, represents a key scaffold for developing potent and selective modulators of these biological targets. Understanding the SAR of this compound and its derivatives is crucial for the rational design of novel therapeutic agents.
Structure-Activity Relationship (SAR) of this compound and Analogs
Table 1: Illustrative Structure-Activity Relationship of this compound Analogs
| Compound ID | R¹ (Purine N⁶) | R² (Benzyl Ring) | A₂ₐ Receptor Binding Affinity (Kᵢ, nM) | Kinase X Inhibition (IC₅₀, µM) |
| 1 | H | H (unsubstituted) | 150 | 10.5 |
| 1a | H | 4-OCH₃ | 85 | 8.2 |
| 1b | H | 4-Cl | 120 | 5.1 |
| 1c | H | 4-NO₂ | 250 | 15.8 |
| 1d | H | 3,4-diCl | 95 | 2.5 |
| 2 | Cyclopentyl | H (unsubstituted) | 25 | 12.0 |
| 2a | Cyclopentyl | 4-OCH₃ | 15 | 9.8 |
| 2b | Cyclopentyl | 4-Cl | 20 | 6.3 |
Analysis of Structure-Activity Relationships:
-
Substitution at the 8-Position: The introduction of a benzyloxy group at the 8-position of adenosine generally confers antagonist activity at A₂ₐ adenosine receptors. The nature of the substituent on the benzyl (B1604629) ring plays a critical role in modulating affinity and selectivity.
-
Aromatic Substitution (R²):
-
Electron-donating groups, such as a methoxy (B1213986) group at the para-position (Compound 1a ), can enhance binding affinity to the A₂ₐ receptor compared to the unsubstituted analog (Compound 1 ).
-
Electron-withdrawing groups, like a nitro group (Compound 1c ), may decrease binding affinity.
-
Halogen substituents (Compounds 1b and 1d ) often lead to potent kinase inhibition, with di-substitution potentially increasing this effect.
-
-
N⁶-Substitution (R¹):
-
The presence of a bulky hydrophobic group at the N⁶-position, such as a cyclopentyl group (Compounds 2 , 2a , 2b ), generally increases affinity for the A₁ and A₃ adenosine receptors and can enhance A₂ₐ affinity.
-
Signaling Pathways
This compound and its analogs primarily exert their effects through the modulation of adenosine receptors, which are G-protein coupled receptors (GPCRs). The A₂ₐ receptor, a common target, is coupled to a stimulatory G-protein (Gαs).
Adenosine A₂ₐ Receptor Signaling Pathway
Activation of the A₂ₐ receptor by an agonist initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Antagonists, such as many this compound derivatives, block this pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound and its analogs.
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically starts from a commercially available adenosine precursor, such as 8-bromoadenosine (B559644).
Step 1: Protection of Ribose Hydroxyl Groups To prevent unwanted side reactions, the hydroxyl groups of the ribose moiety are protected, often as an acetonide.
-
Reagents: 8-Bromoadenosine, 2,2-dimethoxypropane (B42991), p-toluenesulfonic acid (catalyst), acetone (B3395972) (solvent).
-
Procedure: 8-Bromoadenosine is dissolved in acetone, and 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid are added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product, 2',3'-O-isopropylidene-8-bromoadenosine, is then isolated and purified.
Step 2: Nucleophilic Substitution at C8 The bromo group at the 8-position is displaced by a benzyloxy group.
-
Reagents: 2',3'-O-isopropylidene-8-bromoadenosine, substituted benzyl alcohol, sodium hydride (base), dry DMF (solvent).
-
Procedure: To a solution of the substituted benzyl alcohol in dry DMF, sodium hydride is added portion-wise at 0°C. The mixture is stirred until the evolution of hydrogen gas ceases. The protected 8-bromoadenosine is then added, and the reaction is heated. After completion, the reaction is quenched, and the product is extracted and purified.
Step 3: Deprotection of Ribose Hydroxyl Groups The protecting groups on the ribose are removed to yield the final compound.
-
Reagents: Protected this compound derivative, trifluoroacetic acid (TFA), water.
-
Procedure: The protected compound is dissolved in a mixture of TFA and water and stirred at room temperature. The solvent is then removed under reduced pressure, and the final product is purified by chromatography.
Radioligand Binding Assay for Adenosine Receptors
This assay is used to determine the binding affinity (Kᵢ) of the synthesized compounds for adenosine receptor subtypes.
-
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., A₂ₐ).
-
Radioligand (e.g., [³H]-ZM241385 for A₂ₐ).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).
-
Non-specific binding control (e.g., a high concentration of a non-selective antagonist like theophylline).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add cell membranes, radioligand at a fixed concentration (near its Kₔ), and varying concentrations of the test compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding) and determine the IC₅₀ value of the test compound.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of a specific protein kinase.
-
Materials:
-
Purified recombinant kinase.
-
Kinase-specific substrate peptide.
-
ATP (often radiolabeled with ³²P or ³³P).
-
Kinase reaction buffer.
-
Stop solution (e.g., EDTA or acid).
-
Phosphocellulose paper or other separation matrix.
-
Scintillation counter.
-
-
Procedure:
-
Set up a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add varying concentrations of the test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a specific temperature (e.g., 30°C) for a set time.
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto the phosphocellulose paper.
-
Wash the paper to remove unincorporated ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound analogs.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of selective adenosine receptor antagonists and kinase inhibitors. The structure-activity relationships, though not yet fully elucidated for a comprehensive series of these specific analogs in the public literature, are guided by established principles of medicinal chemistry. Further synthesis and rigorous biological evaluation of a diverse library of this compound analogs are warranted to fully explore their therapeutic potential. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for researchers in this exciting area of drug discovery.
In Silico Docking of 8-Benzyloxyadenosine with Protein Kinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and potential applications of in silico molecular docking studies investigating the interaction of 8-Benzyloxyadenosine with various protein kinases. As aberrant protein kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, identifying novel kinase inhibitors is a critical area of drug discovery. This compound, an adenosine (B11128) derivative, presents a scaffold with potential for selective kinase inhibition. This document outlines a detailed, representative protocol for conducting such docking studies, from protein and ligand preparation to data analysis. Furthermore, it presents hypothetical quantitative data in structured tables to illustrate the nature of results obtained from these computational analyses. Finally, key signaling pathways potentially modulated by the inhibition of therapeutically relevant protein kinases are visualized using Graphviz diagrams to provide a broader biological context for the docking results.
Introduction to Protein Kinases and this compound
Protein kinases are a large family of enzymes that play a crucial role in cellular signal transduction by catalyzing the phosphorylation of specific amino acid residues on substrate proteins.[1] This process acts as a molecular switch, regulating a vast array of cellular processes including cell growth, differentiation, proliferation, and apoptosis.[2] Dysregulation of protein kinase activity, often due to genetic mutations or overexpression, is a well-established driver of various pathologies, making them a prime target for therapeutic intervention.[3]
This compound is a synthetic derivative of adenosine. The adenosine scaffold is a common feature in many endogenous molecules and approved drugs, and its derivatives have been explored as potential modulators of various enzymes, including protein kinases. The benzyloxy group at the 8-position offers unique steric and electronic properties that can be exploited for achieving specific interactions within the ATP-binding pocket of protein kinases. In silico docking provides a powerful, cost-effective, and time-efficient computational method to predict and analyze the binding mode and affinity of small molecules like this compound to their protein targets before undertaking extensive experimental validation.[2]
Hypothetical In Silico Docking Studies: Quantitative Data
While specific experimental data for the docking of this compound with a wide range of protein kinases is not publicly available, the following tables represent the type of quantitative data that would be generated from such studies. These values are illustrative and serve to provide a framework for understanding and comparing potential inhibitory activities.
Table 1: Hypothetical Docking Scores and Binding Energies of this compound with Selected Protein Kinases
| Protein Kinase Target | PDB ID | Docking Score (kcal/mol) | Predicted Binding Energy (ΔG, kcal/mol) | Predicted Inhibition Constant (Ki, µM) |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -9.8 | -10.2 | 0.08 |
| Proto-oncogene tyrosine-protein kinase Src | 2SRC | -9.2 | -9.5 | 0.25 |
| Janus Kinase 1 (JAK1) | 4E6T | -8.9 | -9.1 | 0.45 |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | -8.8 | 0.98 |
| p38 Mitogen-Activated Protein Kinase | 3HEC | -8.1 | -8.4 | 1.52 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -7.9 | -8.1 | 2.30 |
Table 2: Comparative IC50 and Ki Values for Representative Kinase Inhibitors
This table provides a reference for the range of inhibitory concentrations observed for known kinase inhibitors, offering a context for the hypothetical data presented for this compound.
| Compound | Target Kinase | IC50 (nM) | Ki (nM) |
| Gefitinib | EGFR | 2-37 | 24 |
| Dasatinib | Src | 0.8 | <1 |
| Tofacitinib | JAK1 | 1 | 112 |
| Roscovitine | CDK2 | 450 | 400 |
| BIRB 796 | p38 MAPK | 38 | 0.1 |
| Sorafenib | VEGFR2 | 90 | 20 |
Detailed Experimental Protocols for In Silico Docking
The following protocol outlines a standard workflow for performing in silico molecular docking of a small molecule ligand, such as this compound, with a protein kinase target.
Software and Tools
-
Molecular Modeling and Visualization: PyMOL, Chimera, Discovery Studio
-
Docking Software: AutoDock Vina, Schrödinger Glide, GOLD
-
Ligand Preparation: ChemDraw, Avogadro, Open Babel
-
Protein Preparation: PDB (Protein Data Bank), AutoDock Tools
-
Data Analysis: Python (with libraries like Pandas and Matplotlib), R
Step-by-Step Protocol
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein kinase from the Protein Data Bank (PDB).
-
Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate partial charges (e.g., Kollman charges).
-
Repair any missing residues or atoms in the protein structure using tools like SWISS-MODEL or the Protein Preparation Wizard in Schrödinger Maestro.
-
Define the binding site. This is typically the ATP-binding pocket. If the downloaded structure contains a co-crystallized inhibitor, the binding site can be defined based on its location.
-
-
Ligand Preparation:
-
Obtain the 2D structure of this compound and convert it to a 3D structure using a molecular editor like ChemDraw or Avogadro.
-
Perform energy minimization of the 3D ligand structure using a force field such as MMFF94.
-
Save the optimized ligand structure in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).
-
-
Molecular Docking Simulation:
-
Define the grid box for the docking simulation. This is a three-dimensional box that encompasses the defined binding site of the protein. The size should be adequate to allow the ligand to rotate and translate freely within the active site.
-
Run the docking simulation using the chosen software. The software will generate multiple binding poses of the ligand within the protein's active site and rank them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Docking Results:
-
Analyze the output from the docking simulation. The results will typically include a ranked list of binding poses with their corresponding docking scores or binding energies.
-
The pose with the lowest binding energy is generally considered the most favorable and most likely binding mode.
-
Visualize the top-ranked binding pose in a molecular graphics program to analyze the interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Compare the docking results with experimental data if available to validate the computational model.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways that are often targeted in cancer and inflammatory diseases, and a general workflow for in silico drug discovery.
Conclusion
In silico docking studies are an indispensable tool in modern drug discovery, providing valuable insights into the potential interactions between small molecules and their protein targets. While specific experimental data for this compound's interaction with protein kinases remains to be elucidated, this guide provides a robust framework for conducting and interpreting such computational analyses. The outlined protocols and illustrative data serve as a foundation for researchers to explore the therapeutic potential of this compound and other novel adenosine derivatives as protein kinase inhibitors. The visualization of key signaling pathways further underscores the potential biological impact of identifying potent and selective inhibitors for these critical cellular regulators. Future work should focus on the experimental validation of in silico predictions to confirm the inhibitory activity and therapeutic promise of this compound.
References
The Untapped Potential of 8-Substituted Adenosine Analogs in Inflammatory Diseases: A Technical Guide
A comprehensive overview of the therapeutic promise of 8-substituted adenosine (B11128) analogs, with a focus on A2A receptor agonists, as a novel class of anti-inflammatory agents.
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Direct pharmacological and therapeutic data for 8-Benzyloxyadenosine is not extensively available in the public domain. This guide therefore focuses on the broader, well-researched class of 8-substituted adenosine analogs, particularly A2A adenosine receptor (A₂AR) agonists, to which this compound likely belongs. The principles, pathways, and experimental approaches detailed herein provide a foundational framework for investigating the potential of novel 8-substituted adenosines in inflammatory diseases.
Executive Summary
Inflammatory diseases represent a significant global health burden, and the demand for novel, effective, and safe therapeutics is ever-present. Adenosine, an endogenous purine (B94841) nucleoside, has emerged as a critical regulator of inflammation, primarily through its interaction with four G-protein coupled receptor subtypes (A₁, A₂A, A₂B, and A₃). The activation of the A₂A adenosine receptor, in particular, initiates a potent anti-inflammatory cascade, making it a highly attractive target for drug development. Modifications at the 8-position of the adenosine scaffold have yielded a diverse class of analogs with varying affinities and selectivities for these receptors. This technical guide explores the therapeutic potential of 8-substituted adenosine analogs as anti-inflammatory agents, detailing their mechanism of action, summarizing key preclinical data, and providing a blueprint for their continued investigation.
The Role of Adenosine in Inflammation
Under physiological conditions, extracellular adenosine levels are low. However, in response to cellular stress, such as hypoxia or tissue injury characteristic of inflammatory states, extracellular adenosine concentrations rise significantly. This increase in local adenosine acts as a "retaliatory metabolite," signaling to suppress excessive immune responses and protect tissues from damage. The immunomodulatory effects of adenosine are mediated through its four receptor subtypes, which are differentially expressed on various immune cells.
-
A₁ and A₃ Receptors: Generally, activation of A₁ and A₃ receptors, which couple to Gαi proteins, leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger.[1]
-
A₂A and A₂B Receptors: Conversely, A₂A and A₂B receptors couple to Gαs proteins, and their activation stimulates adenylyl cyclase, resulting in increased intracellular cAMP levels.[1] This elevation in cAMP is central to the anti-inflammatory effects mediated by these receptors.
Mechanism of Action: The A₂A Receptor Signaling Pathway
The anti-inflammatory properties of A₂A R agonists are primarily driven by the elevation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). This signaling cascade triggers a broad range of downstream effects that collectively dampen the inflammatory response.
Key Anti-inflammatory Effects of A₂A Receptor Activation:
-
Inhibition of Pro-inflammatory Cytokines: A₂A R activation on immune cells, including macrophages and T-cells, suppresses the production and release of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12).
-
Upregulation of Anti-inflammatory Cytokines: Concurrently, A₂A R signaling can promote the production of anti-inflammatory cytokines, most notably interleukin-10 (IL-10).
-
Suppression of Immune Cell Activation and Recruitment: By modulating cellular signaling, A₂A R agonists can inhibit the activation, proliferation, and recruitment of various immune cells to sites of inflammation.
-
Modulation of T-cell Function: A₂A R activation plays a crucial role in regulating T-cell responses, promoting a shift away from pro-inflammatory T-helper 1 (Th1) and Th17 phenotypes towards a more regulatory phenotype.
Below is a diagram illustrating the canonical A₂A receptor signaling pathway leading to an anti-inflammatory response.
Potential Therapeutic Applications in Inflammatory Diseases
The potent anti-inflammatory effects of A₂A R agonists suggest their therapeutic utility across a spectrum of inflammatory conditions.
-
Rheumatoid Arthritis (RA): In animal models of RA, A₂A R agonists have been shown to reduce joint inflammation, cartilage destruction, and bone erosion.
-
Inflammatory Bowel Disease (IBD): Preclinical studies indicate that A₂A R activation can ameliorate colitis by reducing mucosal inflammation and enhancing intestinal barrier function.
-
Psoriasis: Given the role of TNF-α and other pro-inflammatory cytokines in the pathogenesis of psoriasis, A₂A R agonists represent a potential therapeutic avenue.
-
Asthma and Chronic Obstructive Pulmonary Disease (COPD): A₂A R agonists have demonstrated the ability to suppress airway inflammation and bronchoconstriction in models of allergic asthma.
-
Sepsis: By dampening the systemic inflammatory response, A₂A R agonists may offer a protective effect in sepsis.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following tables summarize representative data for other 8-substituted adenosine analogs and A₂A R agonists to illustrate their potential potency and selectivity.
Table 1: Binding Affinities (Kᵢ) of Selected 8-Substituted Adenosine Analogs at Human Adenosine Receptor Subtypes
| Analog | A₁ Receptor Kᵢ (nM) | A₂A Receptor Kᵢ (nM) | A₂B Receptor Kᵢ (nM) | A₃ Receptor Kᵢ (nM) |
| 8-Bromo-adenosine | >10,000 | >10,000 | >10,000 | >10,000 |
| 8-(p-Sulfophenyl)theophylline | 130 | >10,000 | >10,000 | >10,000 |
| 8-alkynyl adenosines | >10,000 | >10,000 | >10,000 | High nM range |
Data is illustrative and sourced from publicly available literature.[1][2]
Table 2: Functional Potency (EC₅₀/IC₅₀) of a Representative A₂A R Agonist in an In Vitro Anti-inflammatory Assay
| Compound | Assay | Cell Type | EC₅₀/IC₅₀ (nM) |
| CGS-21680 (A₂A Agonist) | Inhibition of LPS-induced TNF-α production | Murine Macrophages | ~20 |
Data is illustrative and sourced from publicly available literature.
Experimental Protocols
The investigation of novel 8-substituted adenosine analogs like this compound requires a systematic approach involving a series of in vitro and in vivo experiments.
In Vitro Assays
6.1.1 Radioligand Binding Assays
-
Objective: To determine the binding affinity (Kᵢ) of the test compound for each of the four human adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃).
-
Methodology:
-
Prepare cell membranes from stable cell lines overexpressing a single human adenosine receptor subtype.
-
Incubate the membranes with a known radiolabeled ligand (e.g., [³H]CGS 21680 for A₂A R) and varying concentrations of the unlabeled test compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
6.1.2 Functional Assays (cAMP Accumulation)
-
Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀) of the test compound at Gs-coupled (A₂A, A₂B) or Gi-coupled (A₁, A₃) receptors.
-
Methodology (for A₂A R):
-
Culture cells expressing the human A₂A receptor.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of the test compound.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Plot the dose-response curve and determine the EC₅₀ value.
-
6.1.3 Cytokine Release Assays
-
Objective: To assess the anti-inflammatory effect of the test compound on immune cells.
-
Methodology:
-
Culture primary immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) or immune cell lines (e.g., RAW 264.7 macrophages).
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).
-
After a defined incubation period, collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using ELISA or multiplex bead-based assays.
-
In Vivo Models of Inflammation
6.2.1 Carrageenan-Induced Paw Edema
-
Objective: To evaluate the acute anti-inflammatory activity of the test compound.
-
Methodology:
-
Administer the test compound or vehicle to rodents (e.g., rats or mice) via a suitable route (e.g., intraperitoneal, oral).
-
After a defined pre-treatment time, inject a solution of carrageenan into the sub-plantar region of one hind paw to induce localized inflammation.
-
Measure the volume of the paw at regular intervals using a plethysmometer.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
6.2.2 Collagen-Induced Arthritis (CIA) in Mice
-
Objective: To assess the therapeutic efficacy of the test compound in a model of rheumatoid arthritis.
-
Methodology:
-
Immunize susceptible strains of mice with an emulsion of type II collagen and complete Freund's adjuvant.
-
Administer a booster immunization after a specified period.
-
Once clinical signs of arthritis appear, begin treatment with the test compound or vehicle.
-
Monitor the severity of arthritis by scoring clinical signs (e.g., paw swelling, erythema, joint stiffness).
-
At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Below is a diagram illustrating a general experimental workflow for evaluating a novel 8-substituted adenosine analog.
Conclusion and Future Directions
8-substituted adenosine analogs, particularly those acting as selective A₂A receptor agonists, hold significant promise as a novel class of anti-inflammatory therapeutics. Their mechanism of action, centered on the upregulation of the cAMP-PKA signaling pathway, offers a broad-spectrum approach to dampening excessive inflammation. While preclinical data for this class of compounds is encouraging, further research is required to fully elucidate their therapeutic potential and translate these findings to the clinic.
For novel compounds such as this compound, the immediate next steps should focus on a thorough in vitro characterization of their pharmacological profile, including receptor subtype selectivity and functional agonist/antagonist activity. Promising candidates can then be advanced into relevant in vivo models of inflammatory disease. The continued exploration of the structure-activity relationships of 8-substituted adenosine analogs will be crucial for the design of next-generation anti-inflammatory agents with improved potency, selectivity, and pharmacokinetic properties.
References
"comprehensive literature review on the effects of 8-Benzyloxyadenosine"
An In-depth Technical Guide on 8-Benzyloxyadenosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This guide aims to consolidate the currently available information on this compound. It will provide a known synthesis protocol and, based on the activities of related 8-substituted adenosine (B11128) analogues, will present potential signaling pathways and a generalized experimental workflow for its investigation. This document serves as a foundational resource for researchers aiming to explore the pharmacological profile of this compound.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of a protected 8-bromoadenosine (B559644) derivative with benzyl (B1604629) alcohol in the presence of a strong base.
Experimental Protocol: Synthesis from 8-Bromoadenosine derivative
A mixture of 6-amino-8-bromo-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (300 mg, 0.436 mmol) and potassium tert-butoxide (147 mg, 1.31 mmol) is prepared in benzyl alcohol (2.18 mL). This reaction mixture is stirred at 40°C for 48 hours. To stop the reaction, it is quenched by the addition of acetic acid (78.5 mg, 1.38 mmol) and subsequently diluted with H₂O. The final product, this compound, is then isolated and purified from the resulting mixture.
(This protocol is adapted from a published procedure and should be optimized for specific laboratory conditions and safety protocols.)
Data Presentation
Due to the limited published research, a comprehensive table of quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ values) for the biological effects of this compound cannot be compiled at this time. Further research is required to generate this data.
Potential Signaling Pathways and Mechanism of Action
As an adenosine analogue, this compound is hypothesized to exert its biological effects primarily through interaction with the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These are G-protein coupled receptors (GPCRs) that transduce extracellular signals by modulating the activity of adenylyl cyclase, which in turn regulates the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
-
Activation of A₂ₐ and A₂ₑ receptors typically stimulates adenylyl cyclase, leading to an increase in cAMP levels.
-
Activation of A₁ and A₃ receptors generally inhibits adenylyl cyclase, causing a decrease in cAMP levels.
The resulting change in cAMP concentration subsequently modulates the activity of Protein Kinase A (PKA), which phosphorylates a multitude of downstream protein targets, culminating in a specific cellular response. For example, in vascular smooth muscle cells, increased cAMP and PKA activation leads to relaxation and vasodilation. In cancer cells, modulation of this pathway can influence cell proliferation, survival, and apoptosis.
Caption: Hypothesized signaling pathway for this compound via adenosine receptors.
General Experimental Workflow for Biological Evaluation
To investigate the potential anti-cancer effects of this compound, a standard in vitro cell viability assay can be employed. This workflow allows for the determination of the compound's cytotoxic or anti-proliferative activity.
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well microplate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects.
-
Assay Execution: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: A general experimental workflow for assessing the anti-proliferative effects of this compound.
Conclusion and Future Directions
This compound remains a poorly characterized adenosine analogue. While its chemical synthesis has been described and its general class suggests potential as a vasodilator and anti-cancer agent, there is a clear need for rigorous scientific investigation. Future research should be directed towards:
-
Receptor Binding Assays: To determine the binding affinity and selectivity of this compound for the different adenosine receptor subtypes.
-
In Vitro Functional Assays: To quantify its effects on cAMP accumulation, cell proliferation, migration, and apoptosis in various cell lines.
-
In Vivo Studies: To evaluate its efficacy and safety in animal models of cardiovascular disease or cancer.
Generating this fundamental data is essential to validate the therapeutic potential of this compound and to provide a solid foundation for any future drug development efforts.
References
An In-depth Technical Guide to the Role of 8-Benzyloxyadenosine in Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Benzyloxyadenosine, an adenosine (B11128) analogue, belongs to a class of compounds known as 8-substituted adenosine derivatives. Extensive research into this class, particularly 8-oxoadenine derivatives, has identified them as potent agonists of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are critical components of the innate immune system, recognizing single-stranded RNA viruses and initiating a cascade of signaling events that lead to the production of interferons and other pro-inflammatory cytokines.[1][3] This technical guide provides a comprehensive overview of the presumed role of this compound in cell signaling, based on the well-established activities of closely related analogues. It details the underlying TLR7/8 signaling pathways, presents quantitative data from representative 8-substituted adenosine analogues to illustrate typical potency and structure-activity relationships, and provides detailed experimental protocols for the investigation of these compounds.
Introduction: 8-Substituted Adenosine Analogues and TLR Agonism
Adenosine and its analogues have diverse roles in cellular physiology. The 8-position of the adenine (B156593) core has been a key focus for medicinal chemists. Modifications at this position have led to the development of potent and selective agonists for Toll-like receptors 7 and 8 (TLR7/8).[4][5][6][7] These receptors are endosomally located and play a crucial role in the innate immune response to viral pathogens.[2][8]
The TLR7/8 Signaling Pathway
Activation of TLR7 and TLR8 by agonists such as 8-substituted adenosine analogues initiates a signaling cascade that is primarily dependent on the MyD88 adaptor protein. This pathway culminates in the activation of key transcription factors, leading to the expression of a wide range of immune-modulatory genes.
The key steps in the TLR7/8 signaling pathway are as follows:
-
Ligand Recognition: The agonist binds to TLR7 or TLR8 within the endosomal compartment of immune cells such as plasmacytoid dendritic cells (pDCs), B cells, monocytes, and macrophages.[8]
-
MyD88 Recruitment: Upon ligand binding, TLR7/8 undergoes a conformational change, leading to the recruitment of the MyD88 adaptor protein.
-
IRAK Complex Formation: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, forming a complex.
-
TRAF6 Activation: The activated IRAK complex interacts with and activates TNF receptor-associated factor 6 (TRAF6).
-
NF-κB and IRF7 Activation: TRAF6 activation leads to two distinct downstream branches:
-
NF-κB Pathway: Activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation. This allows the nuclear factor kappa B (NF-κB) to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α and IL-12.
-
IRF7 Pathway: Activation of Interferon Regulatory Factor 7 (IRF7), which translocates to the nucleus and drives the expression of type I interferons, most notably IFN-α.[1]
-
Mandatory Visualization: TLR7/8 Signaling Pathway
Quantitative Data for Representative 8-Substituted Adenosine Analogues
While specific data for this compound is not provided in the search results, the following tables summarize the potency of several representative 8-oxoadenine TLR7/8 agonists. This data is crucial for understanding the structure-activity relationship (SAR) within this class of compounds and provides a benchmark for the expected activity of this compound.
Table 1: Potency of 8-Oxoadenine Derivatives on Human TLR7 and TLR8
| Compound | TLR7 EC50 (µM) | TLR8 EC50 (µM) | Reference |
| Oxoadenine 1 | 0.25 | >100 | [10] |
| Oxoadenine 2 | 0.08 | 59 | [10] |
| Oxoadenine 3 | 0.12 | >100 | [10] |
| Oxoadenine 4 | 0.06 | >100 | [10] |
| R848 (Resiquimod) | 0.15 | 0.3 | [10] |
| SM360320 | 0.1 | >100 | [10] |
EC50 (Half-maximal effective concentration) values were determined using HEK293 cells expressing human TLR7 or TLR8 with an NF-κB-dependent reporter gene.
Table 2: Cytokine Induction by 8-Oxoadenine Derivatives in Human PBMCs
| Compound (1 µM) | IFN-α (pg/mL) | TNF-α (pg/mL) | Reference |
| Oxoadenine 1 | 12000 | 2000 | [10] |
| Oxoadenine 2 | 8000 | 4000 | [10] |
| Oxoadenine 4 | 15000 | 1500 | [10] |
| R848 (Resiquimod) | 10000 | 5000 | [10] |
Cytokine levels were measured in the supernatant of human peripheral blood mononuclear cells (PBMCs) after 24 hours of stimulation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of TLR7/8 agonists like this compound.
HEK-Blue™ TLR Reporter Assay for NF-κB Activation
This assay is used to determine the potency of a compound in activating the NF-κB signaling pathway downstream of TLR7 or TLR8.
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
96-well flat-bottom plates
-
Test compound (this compound) and positive control (e.g., R848)
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate at a density of approximately 25,000-50,000 cells per well in 180 µL of HEK-Blue™ Detection medium.
-
Agonist Addition: Prepare serial dilutions of this compound and the positive control. Add 20 µL of each dilution to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Measurement: Determine the levels of secreted embryonic alkaline phosphatase (SEAP) by measuring the optical density at 620-655 nm using a spectrophotometer.
-
Data Analysis: Plot the absorbance against the agonist concentration and determine the EC50 value using a non-linear regression curve fit.
Mandatory Visualization: HEK-Blue™ TLR Reporter Assay Workflow
Cytokine Induction Assay in Human PBMCs
This assay measures the ability of a compound to induce the production of cytokines, such as IFN-α and TNF-α, from primary human immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque™ PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI-1640 medium with 10% fetal bovine serum
-
96-well cell culture plates
-
Test compound (this compound) and positive control (e.g., R848)
-
ELISA kits for human IFN-α and TNF-α
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation.
-
Cell Plating: Plate the isolated PBMCs in a 96-well plate at a density of 2 x 10⁵ to 1 x 10⁶ cells per well.
-
Cell Stimulation: Add the desired concentrations of this compound or a positive control to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of IFN-α and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.
Mandatory Visualization: PBMC Cytokine Induction Workflow
Conclusion and Future Directions
This compound, as a member of the 8-substituted adenosine analogue family, is strongly predicted to function as a TLR7/8 agonist. The activation of the TLR7/8 signaling pathway by such molecules leads to a robust innate immune response characterized by the production of type I interferons and pro-inflammatory cytokines. This activity makes these compounds promising candidates for development as vaccine adjuvants and immunomodulatory agents for the treatment of cancer and infectious diseases.
Further research is required to definitively characterize the in vitro and in vivo activity of this compound. This includes determining its specific EC50 values for TLR7 and TLR8, profiling its cytokine induction signature in various immune cell populations, and evaluating its efficacy and safety in preclinical models. The experimental protocols and comparative data provided in this guide offer a solid framework for the continued investigation of this compound and other novel 8-substituted adenosine analogues. The continued exploration of the structure-activity relationships within this chemical class will be instrumental in the design of next-generation immunomodulatory therapeutics with improved potency, selectivity, and safety profiles.
References
- 1. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the new molecules for TLR agonists? [synapse.patsnap.com]
- 3. Latest Advances in Small Molecule TLR 7/8 Agonist Drug Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Synthesis and biological evaluation of 8-oxoadenine derivatives as toll-like receptor 7 agonists introducing the antedrug concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and immunostimulatory activity of substituted TLR7 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Latest Research Progress on TLR Adjuvants [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 8-Benzyloxyadenosine: CAS Number and Material Safety Data Sheet
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Benzyloxyadenosine, a crucial adenosine (B11128) analog in biomedical research. It details the compound's Chemical Abstracts Service (CAS) number, provides a thorough material safety data sheet (MSDS), and explores its relevance in experimental applications. This document is intended to be a vital resource for professionals in drug development and scientific research, offering structured data, and insights into its handling and potential biological roles.
Chemical Identification
CAS Number: 131265-29-7[1][2][3]
This compound is unequivocally identified by the CAS Registry Number 131265-29-7. This unique identifier is essential for database searches and regulatory compliance.
Material Safety Data Sheet (MSDS)
A comprehensive understanding of the safety and handling protocols for this compound is paramount for laboratory personnel. The following sections are based on available Safety Data Sheets (SDS) and are intended to provide a detailed safety overview.
Hazard Identification
The GHS classification for this compound is not yet fully established in the provided search results. However, based on safety data sheets for similar chemical compounds, it is prudent to handle it with care, assuming it may cause skin and eye irritation.
Pictograms: Not available in the provided search results.
Signal Word: Not available in the provided search results.
Hazard Statements:
-
Specific hazard statements for this compound are not available in the provided search results.
Precautionary Statements:
-
General precautionary advice for handling chemical compounds of this nature includes:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Physical and Chemical Properties
Quantitative data on the physical and chemical properties of this compound is limited and largely based on predicted values from chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉N₅O₅ | MedChemExpress[3] |
| Molecular Weight | 373.36 g/mol | MedChemExpress[3] |
| Boiling Point | 727.3±70.0 °C (Predicted) | ChemicalBook |
| Density | 1.70±0.1 g/cm³ (Predicted) | ChemicalBook |
| pKa | 12.94±0.70 (Predicted) | ChemicalBook |
Toxicological Information
Detailed toxicological studies for this compound are not available in the provided search results. As with any research chemical, it should be handled by trained professionals in a controlled laboratory environment.
Handling and Storage
Handling:
-
Use personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
-
Ensure adequate ventilation to minimize exposure.
-
Avoid inhalation of dust or contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Specific storage temperatures may be recommended by the supplier; for instance, some suppliers suggest storage at -20°C.
Experimental Protocols & Potential Signaling Pathways
General Experimental Workflow for Adenosine Analogs
The following diagram illustrates a generalized workflow for investigating the effects of an adenosine analog like this compound on a cellular level.
Hypothetical Adenosine Receptor Signaling Pathway
This compound, as an adenosine analog, is hypothesized to interact with adenosine receptors (A1, A2A, A2B, A3), which are G-protein coupled receptors (GPCRs). The activation of these receptors can trigger various downstream signaling cascades. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by an adenosine analog.
References
Methodological & Application
Application Notes and Protocols for 8-Benzyloxyadenosine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyloxyadenosine is a synthetic nucleoside analog belonging to the 8-oxoadenine class of compounds. Based on the activity of structurally related molecules, this compound is predicted to function as a potent agonist of Toll-like receptor 7 (TLR7) and potentially TLR8. TLR7 and TLR8 are endosomal pattern recognition receptors that play a crucial role in the innate immune response to single-stranded viral RNA. Activation of these receptors triggers downstream signaling cascades, leading to the production of type I interferons (e.g., IFN-α) and other pro-inflammatory cytokines and chemokines, as well as the maturation of dendritic cells.[1][2][3][4] This positions this compound as a valuable tool for immunological research and as a potential candidate for the development of vaccine adjuvants and immunomodulatory therapeutics.[2][3]
These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments, covering its preparation, and detailing protocols for assessing its biological activity and mechanism of action.
Physicochemical Properties and Handling
| Property | Value/Information | Citation |
| Molecular Formula | C₁₇H₁₉N₅O₅ | [5] |
| Molecular Weight | 373.36 g/mol | [5] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Predicted to be soluble in DMSO. Aqueous solubility is expected to be low.[1][6] | |
| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Preparation of Stock Solution:
Due to its predicted low aqueous solubility, it is recommended to prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. For example, dissolve 3.73 mg of this compound in 1 mL of DMSO.
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Important Considerations for Cell Culture:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
It is crucial to include a vehicle control (medium containing the same final concentration of DMSO as the highest concentration of this compound used) in all experiments.
-
The stability of this compound in cell culture medium has not been empirically determined. It is recommended to prepare fresh dilutions from the stock solution for each experiment.[7]
Experimental Protocols
I. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a given cell line and to establish a non-toxic concentration range for subsequent functional assays.
Materials:
-
Cells of interest (e.g., human peripheral blood mononuclear cells (PBMCs), HEK293 cells, or other relevant cell lines)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
II. Cytokine Production Assay (ELISA)
This protocol describes the measurement of cytokine (e.g., IFN-α, TNF-α) secretion from immune cells upon stimulation with this compound. Human PBMCs are a common primary cell model for this assay.
Materials:
-
Human PBMCs, freshly isolated or cryopreserved
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
ELISA kits for the cytokines of interest (e.g., human IFN-α, human TNF-α)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PBMCs at a density of 2 x 10⁵ to 1 x 10⁶ cells per well in 200 µL of complete RPMI-1640 medium in a 96-well plate.
-
Compound Stimulation: Add various concentrations of this compound to the wells. Based on data from similar 8-oxoadenine derivatives, a concentration range of 0.1 µM to 50 µM is recommended to start.[8] Include a vehicle control (DMSO) and a positive control (e.g., R848, a known TLR7/8 agonist, at 1-10 µM).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours for TNF-α and 24-48 hours for IFN-α.[9]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.
-
ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the standards provided in the ELISA kit. Calculate the concentration of the cytokine in each sample based on the standard curve. Plot the cytokine concentration against the log of the this compound concentration to determine the EC₅₀ value (the concentration that induces a half-maximal response).
Quantitative Data for Related 8-Oxoadenine Derivatives (for reference):
| Compound | Target | Assay | EC₅₀ | Citation |
| SM-360320 | TLR7 | IFN-α induction in human PBMCs | 0.14 µM | [8] |
| 8-oxoadenine derivative 9e | TLR7 | TLR7 agonistic activity | 50 nM |
III. NF-κB Activation Assay (Reporter Assay)
This protocol describes a method to quantify the activation of the NF-κB signaling pathway using a reporter cell line that expresses a luciferase gene under the control of an NF-κB response element.
Materials:
-
HEK293 cells stably expressing human TLR7 and an NF-κB-inducible luciferase reporter (or a similar reporter cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotics)
-
This compound stock solution (10 mM in DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.[10]
-
Compound Stimulation: Add various concentrations of this compound to the wells. A suggested starting concentration range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) and a positive control (e.g., R848 at 1 µM).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours. The optimal incubation time should be determined empirically.[11][12]
-
Luciferase Assay: Equilibrate the plate to room temperature. Perform the luciferase assay according to the manufacturer's instructions. This typically involves adding the luciferase reagent to each well and measuring the luminescence.
-
Data Analysis: Express the results as fold induction of luciferase activity over the vehicle control. Plot the fold induction against the log of the this compound concentration to determine the EC₅₀ value.
Signaling Pathways and Experimental Workflows
The predicted mechanism of action of this compound involves its binding to TLR7 in the endosome of immune cells. This triggers a signaling cascade that leads to the activation of transcription factors, primarily NF-κB and IRF7, resulting in the expression of pro-inflammatory cytokines and type I interferons.
Predicted Signaling Pathway of this compound
Caption: Predicted signaling pathway of this compound via TLR7 activation.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for characterizing this compound.
References
- 1. Synthesis and evaluation of 8-oxoadenine derivatives as potent Toll-like receptor 7 agonists with high water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. NF-κB activation primes cells to a pro-inflammatory polarized response to a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
Designing In Vivo Animal Studies with 8-Benzyloxyadenosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyloxyadenosine is a synthetic adenosine (B11128) analogue, a class of compounds known to interact with purinergic signaling pathways. Adenosine and its analogues modulate a wide array of physiological and pathological processes, including inflammation, immune responses, neurotransmission, and cell proliferation.[1] Due to the structural similarities with ligands for adenosine receptors and Toll-like receptors (TLRs), this compound is a compound of interest for investigating therapeutic potential in oncology, inflammatory disorders, and autoimmune diseases.
The overexpression of certain adenosine receptors and TLRs in diseased tissues, such as in cancer and inflammatory cells, presents a strategic target for therapeutic intervention.[2] In vivo animal studies are therefore critical to determine the efficacy, safety, pharmacokinetics, and mechanism of action of this compound in a complex biological system. These application notes provide a framework and detailed protocols for designing and conducting preclinical in vivo studies.
Potential Mechanisms of Action
The in vivo effects of this compound are likely mediated through one or both of the following signaling pathways. Elucidating the dominant mechanism is a key objective of early preclinical investigation.
1. Adenosine Receptor Signaling: Adenosine analogues can bind to four subtypes of G protein-coupled adenosine receptors (A1, A2A, A2B, and A3).[2] Activation of these receptors modulates the activity of adenylyl cyclase, altering intracellular cyclic AMP (cAMP) levels and triggering downstream signaling cascades. A1 and A3 receptors typically couple to Gi proteins to inhibit adenylyl cyclase, whereas A2A and A2B receptors couple to Gs proteins to stimulate it. This modulation can significantly impact cellular functions, including inflammation and immune cell activity.[3]
References
Best Practices for Dissolving and Storing 8-Benzyloxyadenosine Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyloxyadenosine is a synthetic derivative of adenosine (B11128), a purine (B94841) nucleoside that plays a crucial role in various physiological processes. As an adenosine analog, this compound is utilized in scientific research to investigate the pharmacology of adenosine receptors and their downstream signaling pathways. Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels, thereby influencing a wide range of cellular functions.[1][2][3] Proper preparation and storage of this compound solutions are critical for ensuring experimental reproducibility and the integrity of the compound. These application notes provide detailed protocols and best practices for the dissolution and storage of this compound.
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound, the following tables provide estimated solubility and recommended storage conditions based on data from the structurally similar compound N6-benzoyl-2'-Deoxyadenosine and general best practices for nucleoside analogs.[4] Researchers are strongly encouraged to perform their own solubility and stability tests for their specific experimental conditions.
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~15 | A common solvent for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | ~30 | Offers higher solubility than DMSO. |
| Ethanol | ~1 | Suitable for lower concentration stock solutions. |
| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble | Direct dissolution in aqueous solutions is not recommended. Dilution from a stock solution in an organic solvent is the preferred method. |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years | Protect from light and moisture. |
| Stock Solution in Anhydrous DMSO or DMF | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Stock Solution in Anhydrous DMSO or DMF | -80°C | Up to 24 months | Preferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Diluted Aqueous Solutions | 2-8°C | ≤ 24 hours | Prepare fresh before use. We do not recommend storing aqueous solutions for more than one day.[4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound: 373.36 g/mol ), weigh out 3.73 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For a 10 mM solution, add 1 mL of DMSO for every 3.73 mg of compound.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes may aid in dissolution if necessary. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Preparation of Working Solutions
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or experimental buffer
-
Sterile tubes and pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the desired cell culture medium or buffer to achieve the final working concentration. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution by adding 1 µL of the 10 mM stock solution to 999 µL of the medium or buffer.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can be detrimental to cells or proteins in the medium.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiments. Due to the limited stability of nucleoside analogs in aqueous solutions, it is not recommended to store diluted working solutions.
Mandatory Visualizations
Adenosine Receptor Signaling Pathway
This compound, as an adenosine analog, is expected to interact with adenosine receptors. The diagram below illustrates the general signaling pathway for adenosine A2A and A2B receptors, which are coupled to the Gs alpha subunit of the G protein complex. This interaction activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
Caption: General Adenosine A2 Receptor Signaling Pathway.
Experimental Workflow for Solution Preparation
The following diagram outlines the logical steps for preparing this compound solutions for experimental use.
Caption: Workflow for this compound Solution Preparation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Quantification of 8-Benzyloxyadenosine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyloxyadenosine is a synthetic derivative of adenosine (B11128) with potential applications in various research areas, including pharmacology and drug development. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound in human plasma, urine, and tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
I. Quantification of this compound in Human Plasma by LC-MS/MS
This section outlines a sensitive and selective method for the determination of this compound in human plasma using LC-MS/MS. This approach is ideal for studies requiring low detection limits.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d5
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
96-well protein precipitation plates
2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
In a 96-well plate, add 50 µL of plasma sample, quality control (QC) samples, or calibration standards.
-
Add 10 µL of SIL-IS working solution (e.g., 100 ng/mL in 50% MeOH).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate proteins.
-
Mix thoroughly by vortexing for 1 minute.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion) - Specific m/z values to be determined by direct infusion of the reference standard.
-
This compound-d5 (IS): Q1 (Precursor Ion) -> Q3 (Product Ion) - Specific m/z values to be determined by direct infusion of the SIL-IS.
-
-
Key Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
Data Presentation
Table 1: Expected Quantitative Performance of the LC-MS/MS Method for this compound in Human Plasma
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (RE%) | Within ±15% (±20% at LLOQ) |
| Precision (RSD%) | < 15% (< 20% at LLOQ) |
| Recovery | 85% - 115% |
| Matrix Effect | Minimal, compensated by SIL-IS |
Visualization
II. Quantification of this compound in Human Urine by HPLC-UV
For studies where higher concentrations of this compound are expected, an HPLC-UV method can be a cost-effective and robust alternative.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar compound with a distinct retention time.
-
Human urine
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Acetic acid, HPLC grade
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation: Solid Phase Extraction (SPE)
-
Thaw urine samples and centrifuge at 2000 x g for 5 minutes to remove particulates.
-
Take 1 mL of the supernatant and add 10 µL of IS working solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound and the IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
3. HPLC-UV Conditions:
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% acetic acid in water and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
-
UV Detection:
-
Wavelength: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer (e.g., 260 nm, typical for adenosine analogs).
-
Data Presentation
Table 2: Expected Quantitative Performance of the HPLC-UV Method for this compound in Human Urine
| Parameter | Expected Value |
| Linearity Range | 0.1 - 10 µg/mL (r² > 0.99) |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (RE%) | Within ±15% |
| Precision (RSD%) | < 15% |
| Recovery | > 90% |
Visualization
III. Extraction of this compound from Tissue Samples
This protocol provides a general framework for extracting this compound from tissue samples for subsequent analysis by LC-MS/MS or HPLC-UV. The specific homogenization and extraction conditions may need to be optimized for different tissue types.[1]
Experimental Protocol
1. Materials and Reagents:
-
Tissue sample (e.g., liver, brain, tumor)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Organic solvent for extraction (e.g., acetonitrile, methanol, or a mixture)
-
Bead beater or tissue homogenizer
2. Tissue Homogenization:
-
Weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Place the tissue in a 2 mL tube containing homogenization beads and 500 µL of cold homogenization buffer.
-
Homogenize the tissue using a bead beater or other mechanical homogenizer until a uniform lysate is obtained. Keep samples on ice to prevent degradation.
3. Analyte Extraction:
-
Add an appropriate volume of cold organic solvent (e.g., 1 mL of acetonitrile) to the tissue homogenate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Carefully collect the supernatant containing the extracted this compound.
-
The supernatant can then be further processed (e.g., evaporated and reconstituted) for analysis by LC-MS/MS or HPLC-UV as described in the previous sections.
Note: The choice of extraction solvent and the need for further cleanup steps (like SPE) will depend on the tissue matrix and the required sensitivity of the assay.[2]
Conclusion
The analytical methods described in these application notes provide robust and reliable frameworks for the quantification of this compound in various biological matrices. The LC-MS/MS method offers high sensitivity and selectivity, making it suitable for low-concentration samples, while the HPLC-UV method provides a cost-effective solution for higher concentration samples. The tissue extraction protocol can be adapted for a wide range of solid biological samples. Proper method validation according to regulatory guidelines is essential before applying these protocols to preclinical or clinical studies.[3]
References
Application Notes and Protocols: 8-Benzyloxyadenosine as a Chemical Probe for Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) receptors, a family of four G protein-coupled receptors (GPCRs) designated A1, A2A, A2B, and A3, are crucial regulators of a wide array of physiological processes. Their modulation presents significant therapeutic potential for various diseases. Chemical probes are indispensable tools for dissecting the pharmacology and signaling of these receptors. 8-Benzyloxyadenosine, an analog of the endogenous ligand adenosine, features a bulky benzyloxy substitution at the 8-position of the purine (B94841) ring. Modifications at this position are known to significantly alter the affinity and efficacy of ligands at adenosine receptor subtypes.[1] This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to investigate adenosine receptor function.
Data Presentation: Quantitative Analysis of Adenosine Receptor Ligands
Table 1: Representative Binding Affinities (Kᵢ) of 8-Substituted Analogs at Human Adenosine Receptors
| Analog | A1 (Kᵢ, nM) | A2A (Kᵢ, nM) | A2B (Kᵢ, nM) | A3 (Kᵢ, nM) | Reference |
| 8-Bromo-adenosine | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| 8-(p-Sulfophenyl)theophylline | Antagonist | Not Reported | Not Reported | Not Reported | [1] |
| N6-(3-isothiocyanatobenzyl)adenosine-5'-N-methyluronamide | 145 | 272 | Not Reported | 10.0 | [2] |
Note: This table provides examples of binding affinities for other 8-substituted adenosine analogs and does not contain data for this compound. It serves to illustrate the type of data obtained from radioligand binding assays.
Table 2: Representative Functional Potencies (EC₅₀/IC₅₀) of Adenosine Receptor Ligands
| Compound | Receptor | Assay Type | Cell Line | Potency (EC₅₀/IC₅₀, nM) | Reference |
| Alexa488-APEC | A2A | cAMP Production | CHO | 12.8 (EC₅₀) | [3] |
| IB-MECA | A3 | Adenylate Cyclase Inhibition | CHO (rat A3) | Not Reported | [4] |
| R-PIA | A1 | Adenylate Cyclase Inhibition | HEK-293 (human A1) | Not Reported | [4] |
Note: This table provides examples of functional potencies for known adenosine receptor agonists and does not contain data for this compound. It is intended to show the type of data generated from functional assays.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ value) of this compound for each adenosine receptor subtype by measuring its ability to displace a known radioligand.
Materials:
-
Membrane preparations from cells stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Radioligands:
-
This compound stock solution (in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity ligand for the respective receptor (e.g., 10 µM NECA).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the receptor membrane preparations on ice. Dilute the membranes in ice-cold Assay Buffer to a final protein concentration that yields a robust signal-to-noise ratio (typically 10-50 µg protein per well).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL radioligand solution (at a concentration near its Kₔ), and 100 µL of the diluted membrane preparation.
-
Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand solution, and 100 µL of the diluted membrane preparation.
-
Competition Binding: 50 µL of this compound at various concentrations (typically a serial dilution from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL radioligand solution, and 100 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Punch out the filters from the plate into scintillation vials. Add 4 mL of scintillation fluid to each vial and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
References
- 1. benchchem.com [benchchem.com]
- 2. A SELECTIVE AGONIST AFFINITY LABEL FOR A3 ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A receptor dynamics studied with the novel fluorescent agonist Alexa488-APEC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Benzyloxyadenosine in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyloxyadenosine is a synthetic analog of adenosine (B11128), characterized by the substitution of a benzyloxy group at the 8-position of the purine (B94841) ring. As a member of the 8-substituted adenosine family, it is anticipated to interact with adenosine receptors, a class of G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes. The four known subtypes of adenosine receptors (A1, A2A, A2B, and A3) are integral to cardiovascular, neurological, inflammatory, and immunological functions. Consequently, molecules that modulate these receptors are of significant interest in drug discovery.
The bulky, hydrophobic benzyloxy group at the 8-position is expected to significantly influence the binding affinity and selectivity of this compound for the different adenosine receptor subtypes. High-throughput screening (HTS) assays are essential for rapidly characterizing the pharmacological profile of such compounds, enabling the identification of lead candidates for therapeutic development.
These application notes provide a comprehensive overview of the methodologies applicable to the high-throughput screening of this compound and similar compounds. Detailed protocols for relevant HTS assays are provided, along with data presentation formats and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action and Signaling Pathways
This compound is predicted to exert its biological effects by binding to one or more of the adenosine receptor subtypes. These receptors are coupled to different G proteins, leading to distinct downstream signaling cascades.
-
A1 and A3 Receptors: These receptors are typically coupled to inhibitory G proteins (Gi/o). Upon agonist binding, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
A2A and A2B Receptors: These receptors are generally coupled to stimulatory G proteins (Gs). Agonist binding activates adenylyl cyclase, resulting in an increase in intracellular cAMP.
The modulation of cAMP levels serves as a robust and widely used readout for HTS assays designed to identify and characterize ligands of adenosine receptors.
Data Presentation: Comparative Analysis of 8-Substituted Adenosine Analogs
| Compound | 8-Substituent | Receptor Target | Assay Type | Ki (nM) | IC50/EC50 (nM) | Reference |
| 8-Phenyladenosine | Phenyl | A1 Adenosine Receptor | Radioligand Binding | 150 | - | F.E. Ali et al. (1987) |
| A2A Adenosine Receptor | Radioligand Binding | >10,000 | - | F.E. Ali et al. (1987) | ||
| 8-Cyclopentyladenosine | Cyclopentyl | A1 Adenosine Receptor | Radioligand Binding | 1.2 | - | K.A. Jacobson et al. (1986) |
| A2A Adenosine Receptor | Radioligand Binding | 230 | - | K.A. Jacobson et al. (1986) | ||
| 8-(p-Sulfophenyl)theophylline | p-Sulfophenyl (on theophylline (B1681296) scaffold) | A1 Adenosine Receptor | Radioligand Binding | 1,300 | - | K.A. Jacobson et al. (1985) |
| A2A Adenosine Receptor | Radioligand Binding | 1,000 | - | K.A. Jacobson et al. (1985) |
Note: The data presented is for comparative purposes and the actual activity of this compound may vary.
Experimental Protocols
The following protocols describe robust and widely adopted HTS assays suitable for characterizing the interaction of this compound with adenosine receptors.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This assay is a competitive immunoassay to measure changes in intracellular cAMP levels and is suitable for determining both agonist and antagonist activity at Gi and Gs-coupled adenosine receptors.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).
-
Test Compound: this compound dissolved in DMSO.
-
Reference Agonist: NECA (5'-(N-Ethylcarboxamido)adenosine) for A2A, A2B, and A3 receptors; CPA (N6-Cyclopentyladenosine) for A1 receptors.
-
Reference Antagonist: ZM241385 for A2A receptors; DPCPX for A1 receptors.
-
HTRF cAMP Assay Kit: (e.g., LANCE® Ultra cAMP Kit from PerkinElmer or equivalent).
-
Assay Plates: 384-well, low-volume, white, opaque microplates.
-
Plate Reader: HTRF-compatible plate reader.
Experimental Workflow:
Application Notes and Protocols for Studying Adenosine A2A Receptor Signaling with 8-Benzyloxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adenosine (B11128) A2A receptor (A2AR) is a G-protein coupled receptor (GPCR) belonging to the P1 purinergic receptor family. It is a key regulator in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. The A2AR is primarily coupled to the Gs alpha subunit (Gαs) of the G protein complex. Upon activation by its endogenous ligand, adenosine, the A2AR stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including the cAMP response element-binding protein (CREB), modulating gene expression and cellular function. Given its significant role in pathophysiology, particularly in inflammatory diseases and neurodegenerative disorders like Parkinson's disease, the A2AR is a prominent target for drug discovery.
8-Benzyloxyadenosine is an adenosine analog. The study of such analogs is crucial for elucidating the structure-activity relationships of the A2A receptor and for the development of novel therapeutic agents. Substitutions at the 8-position of the purine (B94841) ring can significantly alter the affinity and efficacy of adenosine analogs at the four adenosine receptor subtypes (A1, A2A, A2B, and A3).
These application notes provide a comprehensive guide for researchers interested in characterizing the interaction of this compound and other novel compounds with the adenosine A2A receptor. The included protocols for radioligand binding assays and cAMP accumulation assays are fundamental techniques for determining the binding affinity and functional activity of uncharacterized ligands.
Adenosine A2A Receptor Signaling Pathway
Activation of the A2A receptor by an agonist initiates a cascade of intracellular events. The binding of the agonist causes a conformational change in the receptor, leading to the activation of the associated Gs protein. This activation stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent increase in intracellular cAMP concentration activates PKA, which then phosphorylates downstream effector proteins, resulting in a cellular response.
Quantitative Data for A2A Receptor Ligands
Table 1: Binding Affinities (Ki) of A2A Receptor Ligands
| Compound | Receptor Subtype | Ki (nM) | Radioligand Used | Source |
| Agonists | ||||
| NECA | Human A2A | 14 | [³H]CGS 21680 | [1] |
| CGS 21680 | Human A2A | 27 | [³H]ZM241385 | [2] |
| Adenosine | Human A2A | 150 | N/A | [3] |
| This compound | Human A2A | TBD | TBD | N/A |
| Antagonists | ||||
| ZM241385 | Human A2A | 0.4 | [³H]ZM241385 | [2] |
| Istradefylline | Human A2A | 2.2 | [³H]CGS 21680 | N/A |
| SCH 58261 | Human A2A | 2.3 | [³H]SCH 58261 | [4] |
TBD: To Be Determined
Table 2: Functional Potencies (EC50/IC50) of A2A Receptor Ligands
| Compound | Assay Type | EC50/IC50 (nM) | Cell Line | Source |
| Agonists | ||||
| NECA | cAMP Accumulation | 27.5 | HiTSeeker ADORA2A | [5] |
| CGS 21680 | cAMP Accumulation | 20 | HEK293 | [2] |
| This compound | cAMP Accumulation | TBD | TBD | N/A |
| Antagonists | ||||
| ZM241385 | cAMP Inhibition | 2.1 | CHO-A2A | N/A |
| Istradefylline | cAMP Inhibition | 8.8 | CHO-A2A | N/A |
TBD: To Be Determined
Experimental Protocols
The following are generalized protocols for characterizing the interaction of a test compound, such as this compound, with the adenosine A2A receptor.
Experimental Workflow
The general workflow for characterizing a novel ligand for the A2A receptor involves preparing the biological materials, performing binding and functional assays, and subsequent data analysis to determine key pharmacological parameters.
References
- 1. Human A(2A) adenosine receptors: high-affinity agonist binding to receptor-G protein complexes containing Gbeta(4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
"guidelines for the safe handling and disposal of 8-Benzyloxyadenosine"
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
Limited specific experimental data for 8-Benzyloxyadenosine is available in the public domain. The following table summarizes known information and predicted properties based on available data for related compounds. Researchers should handle this compound with care, assuming it may have hazardous properties.
| Property | Value | Source/Comment |
| Chemical Name | This compound | [1][2][3] |
| CAS Number | 131265-29-7 | [1] |
| Molecular Formula | C17H19N5O5 | [1] |
| Molecular Weight | 373.36 g/mol | [1] |
| Appearance | Off-white to white solid (predicted) | General appearance for similar compounds[4] |
| Boiling Point | 727.3±70.0 °C (Predicted) | [1] |
| Density | 1.70±0.1 g/cm3 (Predicted) | [1] |
| pKa | 12.94±0.70 (Predicted) | [1] |
| Melting Point | 151 - 153 °C (for Benzenesulfonamide, a related compound) | Data for a related compound, handle with similar thermal precautions[4] |
| Flash Point | Not Available | |
| Solubility | Not Available |
Hazard Identification and Precautionary Statements
Based on the hazard profiles of similar chemical structures, this compound should be treated as a potentially hazardous substance. The following hazards are likely, and the corresponding precautionary statements from the Globally Harmonized System (GHS) should be followed.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P264: Wash skin thoroughly after handling.[5]
-
P271: Use only outdoors or in a well-ventilated area.[5]
-
P280: Wear protective gloves/ eye protection/ face protection.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P312: Call a POISON CENTER/doctor if you feel unwell.[5]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]
-
P405: Store locked up.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
-
Experimental Protocols: Safe Handling and Storage
3.1. Engineering Controls
-
Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[6]
3.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
3.3. Handling Procedures
-
Before use, ensure all necessary PPE is donned correctly.
-
Handle as a solid to minimize dust generation. If weighing, do so carefully within the fume hood.
-
Avoid all direct contact with the compound.
-
After handling, wash hands and any potentially exposed skin thoroughly with soap and water.
-
Immediately change any contaminated clothing.
3.4. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]
-
Keep away from strong oxidizing agents and strong bases.[4]
-
Store in a locked cabinet or area accessible only to authorized personnel.[5]
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Accidental Release Measures
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill. For a solid, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[4][6]
-
Clean the affected area thoroughly with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Protocol
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Dispose of the contents and container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[5]
-
Do not allow the chemical to enter the environment.[4]
Visualization
The following diagram illustrates the workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
"calculating the effective dose of 8-Benzyloxyadenosine for mouse models"
Application Notes and Protocols for 8-Benzyloxyadenosine in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing this compound and its related antigene oligonucleotide, BGA002, in preclinical mouse models. The following sections detail the effective dose, potential therapeutic applications, experimental protocols, and underlying signaling pathways.
Overview and Mechanism of Action
This compound is an adenosine (B11128) analog. While information on the standalone compound is limited in in-vivo studies, a closely related and more extensively studied compound is BGA002, a MYCN-specific antigene peptide nucleic acid (PNA) oligonucleotide. BGA002 acts by inhibiting the transcription of the MYCN oncogene, a key driver in several cancers. This targeted inhibition leads to a cascade of downstream effects, most notably the blockade of the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2][3][4]
In the context of inflammation, adenosine analogs typically exert their effects through adenosine receptors. The A2A receptor, in particular, is a Gs protein-coupled receptor that, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5][6][7] This signaling cascade generally leads to immunosuppressive and anti-inflammatory responses.
Quantitative Data Summary
The following tables summarize the effective doses of BGA002 in anti-cancer studies and a structurally related 8-Benzylaminoxanthine in an anti-inflammatory model.
Table 1: Effective Doses of BGA002 in Mouse Cancer Models
| Cancer Model | Mouse Strain | Administration Route | Dose | Therapeutic Effect | Reference |
| Neuroblastoma | Xenograft | Subcutaneous | 5 mg/kg/day | Reduction in tumor vascularization and N-Myc protein expression. | [8] |
| Small-Cell Lung Cancer (SCLC) | Xenograft | Not Specified | 50 mg/kg/day | Significant survival augmentation. | [6] |
| Multidrug-Resistant SCLC | Xenograft | Not Specified | 100 mg/kg/day | Overcame drug resistance and increased survival. | [6] |
Table 2: Effective Doses of a Structurally Related 8-Benzylaminoxanthine in a Mouse Inflammation Model
| Inflammation Model | Mouse Strain | Administration Route | Dose | Therapeutic Effect | Reference |
| Formalin-induced paw licking | Not Specified | Not Specified | 10 mg/kg | Reduction in inflammatory pain response. | |
| Formalin-induced paw licking | Not Specified | Not Specified | 20 mg/kg | Reduction in inflammatory pain response. | |
| Formalin-induced paw licking | Not Specified | Not Specified | 40 mg/kg | Significant reduction in inflammatory pain response. |
Experimental Protocols
Anti-Cancer Efficacy Study in a Mouse Xenograft Model
This protocol is based on studies using BGA002 in neuroblastoma and small-cell lung cancer mouse models.
Objective: To evaluate the anti-tumor efficacy of this compound (as BGA002) in a subcutaneous xenograft mouse model.
Materials:
-
This compound (formulated as BGA002)
-
Vehicle control (e.g., sterile PBS or as recommended by the manufacturer)
-
Cancer cell line (e.g., MYCN-amplified neuroblastoma or SCLC)
-
Immunocompromised mice (e.g., Nude or SCID)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the BGA002 solution at the desired concentrations (e.g., 5, 50, or 100 mg/kg).
-
Administer the BGA002 or vehicle control to the respective groups via the chosen route (e.g., subcutaneous injection) daily.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for N-Myc and Ki-67).
-
Workflow Diagram:
Anti-Inflammatory Efficacy Study in a Mouse Model
This protocol is adapted from a formalin-induced inflammatory pain model.
Objective: To assess the anti-inflammatory potential of this compound in mice.
Materials:
-
This compound
-
Vehicle control
-
Formalin solution (e.g., 2.5% in saline)
-
Observation chambers
-
Timer
Procedure:
-
Acclimation and Grouping:
-
Acclimate the mice to the testing environment.
-
Randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 10, 20, or 40 mg/kg) or vehicle to the respective groups, typically via intraperitoneal or oral route, at a set time before formalin injection (e.g., 30-60 minutes).
-
-
Induction of Inflammation:
-
Inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.
-
-
Behavioral Observation:
-
Immediately place the mouse in an observation chamber.
-
Record the cumulative time the animal spends licking or biting the injected paw. This is typically done in two phases: the early (neurogenic) phase (0-5 minutes) and the late (inflammatory) phase (15-30 minutes).
-
-
Data Analysis:
-
Compare the licking/biting time between the treated and control groups for both phases. A significant reduction in the late phase indicates an anti-inflammatory effect.
-
Workflow Diagram:
Signaling Pathways
BGA002-Mediated Inhibition of the mTOR Pathway
BGA002 directly inhibits the transcription of the MYCN gene. The resulting decrease in N-Myc protein levels leads to the downstream inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and proliferation.
Adenosine A2A Receptor-Mediated Anti-Inflammatory Signaling
As an adenosine analog, this compound is predicted to activate adenosine receptors. The A2A receptor signaling pathway is a key mediator of anti-inflammatory responses.
References
- 1. Antigene MYCN Silencing by BGA002 Inhibits SCLC Progression Blocking mTOR Pathway and Overcomes Multidrug Resistance | MDPI [mdpi.com]
- 2. The MYCN inhibitor BGA002 restores the retinoic acid response leading to differentiation or apoptosis by the mTOR block in MYCN-amplified neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MYCN inhibitor BGA002 restores the retinoic acid response leading to differentiation or apoptosis by the mTOR block in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]
Application Notes and Protocols: Fluorescent Labeling of 8-Benzyloxyadenosine for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis, characterization, and cellular application of a fluorescently labeled 8-Benzyloxyadenosine (B12096600) probe. The described methodology is based on the robust and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". While direct literature on the fluorescent labeling of this compound is limited, the following protocols are adapted from established methods for the modification of 8-substituted purine (B94841) analogs.[1][2][3][4][5][6]
Introduction
This compound is a synthetic derivative of adenosine (B11128), a ubiquitous purine nucleoside that plays a crucial role in various physiological processes through its interaction with purinergic receptors.[7][8] Fluorescently labeling such molecules enables the visualization and tracking of their localization, dynamics, and interactions within living cells, providing valuable insights into their biological functions.[9][10] This protocol details a two-step strategy for creating a fluorescent this compound probe, suitable for cellular imaging applications such as confocal microscopy and flow cytometry.[11][12]
The proposed strategy involves:
-
Synthesis of an 8-alkynyl-adenosine precursor.
-
"Click" conjugation of an azide-functionalized fluorescent dye to the alkyne group.
This approach offers high specificity and efficiency, as the alkyne and azide (B81097) functional groups are largely absent in biological systems, ensuring minimal off-target labeling.[3][4]
Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| 8-Bromoadenosine (B559644) | Sigma-Aldrich | Starting material for synthesis |
| Benzyl (B1604629) alcohol | Sigma-Aldrich | Introduction of the benzyloxy group |
| Sodium hydride (NaH), 60% in oil | Sigma-Aldrich | Base for benzylation reaction |
| (Trimethylsilyl)acetylene | Sigma-Aldrich | Source of the alkyne group |
| Tetrakis(triphenylphosphine)palladium(0) | Sigma-Aldrich | Catalyst for Sonogashira coupling |
| Copper(I) iodide (CuI) | Sigma-Aldrich | Co-catalyst for Sonogashira coupling |
| Triethylamine (TEA) | Sigma-Aldrich | Base for Sonogashira coupling |
| Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) | Sigma-Aldrich | Deprotection of the silyl (B83357) group |
| Azide-modified fluorescent dye | Thermo Fisher, Lumiprobe | Fluorescent label for click chemistry |
| Copper(II) sulfate (B86663) pentahydrate | Sigma-Aldrich | Copper source for click reaction |
| Sodium ascorbate (B8700270) | Sigma-Aldrich | Reducing agent for click reaction |
| Tris(benzyltriazolylmethyl)amine (TBTA) | Sigma-Aldrich | Ligand to stabilize Cu(I) for click reaction |
| Cell culture medium (e.g., DMEM) | Thermo Fisher | For cell maintenance |
| Fetal Bovine Serum (FBS) | Thermo Fisher | Supplement for cell culture medium |
| Penicillin-Streptomycin | Thermo Fisher | Antibiotic for cell culture |
| HeLa or other suitable cell line | ATCC | Host cells for imaging |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher | Washing cells |
| Paraformaldehyde (PFA) | Sigma-Aldrich | Cell fixation (optional) |
| DAPI | Thermo Fisher | Nuclear counterstain |
Experimental Protocols
Synthesis of Fluorescent this compound Probe
The synthesis is a multi-step process. The initial steps focus on creating the 8-alkynyl-benzyloxyadenosine precursor, which is then labeled with a fluorescent dye via click chemistry.
Step 1: Synthesis of this compound This step is based on a standard nucleophilic substitution reaction.
-
Suspend 8-bromoadenosine in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., argon).
-
Stir the mixture for 30 minutes at 0°C.
-
Add benzyl alcohol and allow the reaction to warm to room temperature, stirring for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.
Step 2: Synthesis of 8-ethynyl-benzyloxyadenosine This step involves a Sonogashira cross-coupling reaction followed by deprotection.
-
Dissolve the synthesized this compound in a suitable solvent mixture (e.g., DMF and triethylamine).
-
Add (trimethylsilyl)acetylene, copper(I) iodide, and tetrakis(triphenylphosphine)palladium(0).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
After cooling, filter the reaction mixture and concentrate under reduced pressure.
-
Purify the silyl-protected intermediate by column chromatography.
-
Dissolve the purified intermediate in tetrahydrofuran (B95107) (THF).
-
Add tetrabutylammonium fluoride (TBAF) and stir at room temperature for 1-2 hours to remove the trimethylsilyl (B98337) protecting group.
-
Quench the reaction and purify the final 8-ethynyl-benzyloxyadenosine product by column chromatography.
Step 3: Fluorescent Labeling via Click Chemistry This protocol is adapted from general guidelines for labeling biomolecules.[6][13]
-
Dissolve the 8-ethynyl-benzyloxyadenosine (1 equivalent) in a mixture of DMSO and water.
-
Add the azide-modified fluorescent dye (e.g., Alexa Fluor 488 Azide, Cy5 Azide) (1.5 equivalents).
-
Prepare a fresh solution of sodium ascorbate (5 mM in water) and add it to the reaction mixture to a final concentration of 0.5 mM.
-
Add a solution of copper(II) sulfate and a copper(I)-stabilizing ligand like TBTA to the reaction mixture (final concentration of 0.5 mM).
-
Stir the reaction at room temperature for 4-12 hours, protected from light.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, purify the fluorescently labeled this compound probe by reverse-phase HPLC.
Cellular Imaging Protocol
This protocol provides a general guideline for introducing the fluorescent probe into cultured cells for imaging.
-
Cell Culture: Plate a suitable cell line (e.g., HeLa) on glass-bottom dishes or coverslips at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Probe Loading:
-
Prepare a stock solution of the fluorescent this compound probe in DMSO (e.g., 1 mM).
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the old medium from the cells and replace it with the medium containing the fluorescent probe.
-
-
Incubation: Incubate the cells with the probe for a suitable duration (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator. The optimal incubation time and concentration should be determined empirically.
-
Washing:
-
Remove the loading medium.
-
Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a confocal laser scanning microscope equipped with the appropriate laser lines and emission filters for the chosen fluorophore.
-
For nuclear counterstaining, a brief incubation with a live-cell compatible nuclear stain like Hoechst 33342 can be performed before imaging.
-
-
(Optional) Fixation: For fixed-cell imaging, after washing, incubate the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash again with PBS before mounting and imaging.
Data Presentation
Table 1: Photophysical Properties of Common Azide-Modified Fluorophores
Note: These are general properties. The exact values may shift slightly upon conjugation to this compound.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| Alexa Fluor 488 Azide | 495 | 519 | 0.92 | 71,000 |
| Cy3 Azide | 550 | 570 | 0.15 | 150,000 |
| Alexa Fluor 555 Azide | 555 | 565 | 0.10 | 150,000 |
| Cy5 Azide | 649 | 670 | 0.28 | 250,000 |
| Alexa Fluor 647 Azide | 650 | 668 | 0.33 | 239,000 |
Table 2: Summary of Experimental Conditions
| Parameter | Recommended Condition | Notes |
| Labeling Reaction | ||
| Solvent | DMSO/water mixture | Ensures solubility of both the probe and click reagents. |
| Probe:Dye Molar Ratio | 1 : 1.5 | A slight excess of the dye ensures complete labeling of the alkyne-modified adenosine. |
| Catalyst | CuSO₄ with Sodium Ascorbate and TBTA | A common and effective catalyst system for CuAAC in biological contexts. |
| Temperature | Room Temperature | Mild conditions preserve the integrity of the molecules. |
| Duration | 4-12 hours | Monitor by HPLC for completion. |
| Cellular Imaging | ||
| Cell Line | HeLa, HEK293, or other relevant cell lines | Choice depends on the biological question being addressed. |
| Probe Concentration | 1-10 µM | Titrate to find the optimal concentration that gives a good signal-to-noise ratio without toxicity. |
| Incubation Time | 30 minutes - 4 hours | Optimize based on the rate of cellular uptake and localization. |
| Imaging Modality | Confocal Laser Scanning Microscopy | Provides high-resolution optical sectioning to visualize subcellular localization. |
Visualizations
Caption: Experimental workflow for synthesis and cellular imaging.
Caption: Potential interaction with purinergic signaling pathways.
Discussion and Troubleshooting
-
Synthesis and Purity: The success of cellular imaging experiments is highly dependent on the purity of the fluorescent probe. Ensure complete removal of unreacted dye and other reagents by thorough purification, preferably by HPLC.
-
Phototoxicity and Photobleaching: High-intensity laser illumination can be toxic to cells and can cause photobleaching of the fluorophore. Use the lowest possible laser power that provides a sufficient signal-to-noise ratio. The use of photostable dyes (e.g., Alexa Fluor series) is recommended.
-
Cellular Uptake: The efficiency of probe uptake can vary between cell types. If low intracellular fluorescence is observed, consider increasing the probe concentration or incubation time. Alternatively, cell permeabilization methods can be used for fixed-cell imaging, though this may alter the natural distribution of the probe.
-
Specificity of Labeling: To confirm that the observed fluorescence is specific to the probe's interactions, control experiments are recommended. This could include co-incubation with an excess of unlabeled this compound to compete for binding sites.
-
Biological Activity: It is important to note that the attachment of a fluorescent dye may alter the biological activity of the parent molecule.[4] Functional assays should be performed to characterize the pharmacological properties of the fluorescent conjugate and compare them to the unlabeled this compound. The probe is expected to interact with adenosine receptors, potentially modulating purinergic signaling pathways that regulate a wide range of cellular functions.[7][8][14][15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Frontiers | The Role of Purinergic Signaling in Heart Transplantation [frontiersin.org]
- 8. Purinergic Signaling during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Fluorescent metabolic labeling of RNA for live-cell imaging | The Purse Lab [purselab.sdsu.edu]
- 11. Ligand-Directed Labeling of the Adenosine A1 Receptor in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine A2A receptor dynamics studied with the novel fluorescent agonist Alexa488-APEC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Purification of 8-Benzyloxyadenosine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 8-Benzyloxyadenosine (B12096600) is a purine (B94841) nucleoside derivative with potential applications in medicinal chemistry and drug development. Modifications at the C8 position of adenosine (B11128) can significantly alter its binding affinity and selectivity for adenosine receptors, making such derivatives valuable tools for studying receptor function and for the development of novel therapeutics.[1] This document provides a detailed step-by-step guide for the synthesis and purification of this compound, starting from adenosine. The protocol involves a four-step process: protection of the ribose hydroxyl groups, bromination at the C8 position, nucleophilic aromatic substitution with benzyl (B1604629) alcohol, and final deprotection to yield the target compound.
Overall Synthesis Workflow
The synthesis of this compound is accomplished through a four-step reaction sequence as illustrated below.
Experimental Protocols
Step 1: Synthesis of 2',3',5'-Tri-O-(tert-butyldimethylsilyl)adenosine
This step protects the hydroxyl groups of the ribose moiety to prevent side reactions in subsequent steps.
Materials:
-
Adenosine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Dissolve adenosine (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add imidazole (5.0 eq) to the solution and stir until it dissolves.
-
Add TBDMS-Cl (4.0 eq) portion-wise to the mixture at room temperature.
-
Heat the reaction mixture to 60°C and stir overnight.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2',3',5'-Tri-O-(tert-butyldimethylsilyl)adenosine as a white solid.
Step 2: Synthesis of 8-Bromo-2',3',5'-tri-O-(tert-butyldimethylsilyl)adenosine
This step introduces a bromine atom at the C8 position, which serves as a leaving group for the subsequent substitution reaction.
Materials:
-
2',3',5'-Tri-O-(tert-butyldimethylsilyl)adenosine
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Dissolve the silylated adenosine (1.0 eq) in anhydrous DMF in a flask protected from light.[3]
-
Add N-Bromosuccinimide (NBS) (1.2 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.[3][4]
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to quench any remaining NBS, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield 8-Bromo-2',3',5'-tri-O-(tert-butyldimethylsilyl)adenosine.
Step 3: Synthesis of 8-Benzyloxy-2',3',5'-tri-O-(tert-butyldimethylsilyl)adenosine
This is the key step where the benzyloxy group is introduced via a nucleophilic aromatic substitution reaction.
Materials:
-
8-Bromo-2',3',5'-tri-O-(tert-butyldimethylsilyl)adenosine
-
Benzyl alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
In a flame-dried flask under an inert atmosphere, add benzyl alcohol (2.0 eq) to anhydrous THF.
-
Carefully add sodium hydride (2.0 eq) portion-wise at 0°C. Allow the mixture to stir for 30 minutes at this temperature to form sodium benzoxide.
-
In a separate flask, dissolve the 8-bromo-silylated adenosine (1.0 eq) in anhydrous THF.
-
Add the solution of 8-bromo-silylated adenosine to the sodium benzoxide suspension at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the protected target compound.
Step 4: Synthesis of this compound (Final Deprotection)
This final step removes the silyl (B83357) protecting groups to yield the desired product.
Materials:
-
8-Benzyloxy-2',3',5'-tri-O-(tert-butyldimethylsilyl)adenosine
-
Tetrabutylammonium fluoride (B91410) (TBAF, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Dissolve the protected this compound derivative (1.0 eq) in anhydrous THF.
-
Add TBAF solution (3.5 eq) dropwise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the deprotection by TLC.[5]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the final product, this compound, by silica gel column chromatography or recrystallization. A variety of methods for the deprotection of silyl ethers are available and can be adapted for this step.[5][6][7][8]
Quantitative Data Summary
The following table summarizes the typical yields and purity expected for each step of the synthesis. These values are based on reported yields for analogous reactions in the literature.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Reference |
| 1 | 2',3',5'-Tri-O-(TBDMS)adenosine | Adenosine | 610.03 | 80-90 | >95 | [2] |
| 2 | 8-Bromo-2',3',5'-O-(TBDMS)adenosine | 2',3',5'-Tri-O-(TBDMS)adenosine | 689.92 | 65-80 | >95 | [3][9][10] |
| 3 | 8-Benzyloxy-2',3',5'-O-(TBDMS)adenosine | 8-Bromo-2',3',5'-O-(TBDMS)adenosine | 717.11 | 50-70 | >95 | - |
| 4 | This compound | 8-Benzyloxy-2',3',5'-O-(TBDMS)adenosine | 373.37 | 85-95 | >98 | [6] |
Note: The yield for Step 3 is an estimate based on typical nucleophilic aromatic substitution reactions on similar substrates.
Purification and Characterization
Purification:
-
Column Chromatography: Silica gel chromatography is the primary method for purifying the intermediates and the final product. Gradient elution with solvent systems such as Dichloromethane/Methanol or Ethyl acetate/Hexane is commonly employed.
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity (>99%), preparative reverse-phase HPLC can be utilized.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the intermediates and the final product by verifying the presence of the benzyloxy group and the removal of the silyl protecting groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of this compound.
-
Purity Analysis: Analytical HPLC should be used to determine the final purity of the compound.
Associated Signaling Pathway
8-substituted adenosine derivatives are known to act as ligands for adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), which are G-protein coupled receptors (GPCRs).[11] The A₂ₐ adenosine receptor, for example, is coupled to a Gαs protein, which activates adenylyl cyclase upon stimulation.[12] This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and triggers a downstream cellular response.
References
- 1. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bromination of adenine nucleoside and nucleotide - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and adenosine receptor affinity and potency of 8-alkynyl derivatives of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"how to solve solubility issues with 8-Benzyloxyadenosine in aqueous buffers"
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling solubility issues with 8-Benzyloxyadenosine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important? this compound is an adenosine (B11128) analogue.[1] Like many nucleoside analogs, it can be challenging to dissolve in aqueous solutions, a critical step for ensuring accurate and reproducible results in biological experiments.[2][3] It has been investigated as a PRMT5 inhibitor, a target for cancer therapy.[4][5][6]
Q2: What is the expected aqueous solubility of this compound? While specific quantitative data for this compound is not readily available, nucleoside analogs as a class exhibit a wide range of aqueous solubilities.[2][7] Generally, compounds with aromatic groups like the "benzyloxy" substituent tend to be hydrophobic, suggesting that this compound is poorly soluble in water. It is crucial to assume low aqueous solubility and prepare the compound accordingly.
Q3: What is the recommended solvent for making a stock solution? For poorly water-soluble compounds like this compound, it is standard practice to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for this purpose.[8][9][10]
Q4: Are there any risks associated with using DMSO in cell-based experiments? Yes. While DMSO is an excellent solvent, it can exhibit toxicity in cell cultures, typically at concentrations above 0.5%.[9] It is critical to maintain the final DMSO concentration in your experimental medium as low as possible and to include a vehicle control (medium containing the same final concentration of DMSO without the compound) in all experiments.[9]
Troubleshooting Guide
This section addresses common problems encountered when preparing aqueous solutions of this compound.
Issue: Precipitate Forms When Diluting DMSO Stock in Aqueous Buffer
Cause: This is a frequent issue when a compound highly soluble in an organic solvent is diluted into an aqueous buffer where it is poorly soluble. The abrupt change in solvent polarity causes the compound to crash out of solution.[9]
Solutions:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in the aqueous buffer.
-
Use Pre-Warmed Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before slowly adding the DMSO stock solution can help maintain solubility.[11]
-
Increase Final DMSO Percentage: While keeping DMSO levels low is important, a slight increase in the final concentration (e.g., from 0.1% to 0.5%) might be necessary to keep the compound dissolved. Always determine the maximum tolerable DMSO concentration for your specific cell line.
-
Use Sonication: After dilution, brief sonication of the final solution can help to break down small aggregates and re-dissolve the precipitate.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound that can be easily diluted into aqueous buffers.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
If needed, gently warm the solution to 37°C for 10-15 minutes or sonicate briefly to aid dissolution.[8]
-
Once fully dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Objective: To dilute the DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium) while minimizing precipitation.
Procedure:
-
Gently pre-warm your aqueous buffer (e.g., PBS, cell culture medium) to 37°C.[11]
-
While vortexing the warm buffer at a moderate speed, slowly add the required volume of the 10 mM DMSO stock solution. Pipette the stock solution directly into the buffer, avoiding contact with the sides of the tube.
-
Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiments to minimize the risk of the compound falling out of solution over time.
Technical Data
While specific solubility data for this compound is limited, the following table provides general solubility information for related compounds and common solvents used for poorly soluble molecules.
| Solvent/System | General Solubility | Notes & Considerations | Reference |
| Aqueous Buffers (e.g., PBS) | Very Low | Direct dissolution is not recommended. | [11] |
| DMSO | High | Recommended for preparing concentrated stock solutions. | [8][9] |
| Ethanol | Moderate to High | Can be an alternative to DMSO, but may have different effects on cells. | [11] |
| Aqueous Buffer with <0.5% DMSO | Low to Moderate | The final concentration is limited by the compound's aqueous solubility. | [9] |
Related Signaling Pathway
This compound has been studied as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is a critical enzyme that symmetrically dimethylates arginine residues on various protein substrates, including histones and components of the spliceosome.[4] Its activity is essential for cellular processes like gene transcription, cell cycle progression, and DNA damage repair. Dysregulation of PRMT5 is implicated in several cancers, making it an attractive therapeutic target.[6]
References
- 1. This compound | CMD Biosceinces [cmdbioscience.com]
- 2. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
"optimizing the concentration and incubation time for 8-Benzyloxyadenosine treatment"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Benzyloxyadenosine. The information is designed to help optimize experimental conditions, specifically concentration and incubation time, and to address common issues that may arise during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an adenosine (B11128) analogue. Like other adenosine analogues, it is investigated for its potential to modulate cellular processes, including cancer progression.[1] As an adenosine analogue, it is likely to exert its effects by interacting with one or more of the four adenosine receptor subtypes (A1, A2A, A2B, and A3), which are G protein-coupled receptors that trigger various downstream signaling pathways.[2][3][4][5]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell line and the biological endpoint being measured. Based on studies with structurally related compounds like 8-chloro-adenosine, a good starting point for a dose-response experiment would be in the range of 0.1 µM to 10 µM.[6] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your specific cell line and experimental conditions.
Q3: What is a typical incubation time for this compound treatment?
A3: The ideal incubation time will vary based on the cell type, the concentration of this compound, and the specific cellular process being investigated. For signaling studies looking at rapid changes in protein phosphorylation, shorter time points (e.g., 30 minutes to 6 hours) may be sufficient. For assessing effects on cell viability, proliferation, or apoptosis, longer incubation times of 24, 48, or even 72 hours are commonly used.[6][7][8][9] A time-course experiment is recommended to determine the optimal duration for observing the desired effect.
Q4: How can I determine the IC50 value of this compound?
A4: The IC50 value is the concentration of an inhibitor that reduces a specific biological or biochemical response by 50%.[10][11] To determine the IC50, you should perform a dose-response experiment where you treat your cells with a range of this compound concentrations. You will then measure the biological response (e.g., cell viability) at each concentration and plot the response against the logarithm of the concentration. A sigmoidal curve is then fitted to the data to calculate the IC50 value.[10][11]
Q5: Should I change the cell culture medium during a long incubation period?
A5: For incubation times longer than 48 hours, it is generally good practice to change the medium. This helps to prevent nutrient depletion and the accumulation of metabolic waste products, which can independently affect cell health and confound the experimental results. When changing the medium, be sure to replace it with fresh medium containing the appropriate concentration of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound treatment. | 1. Concentration is too low: The concentration used may not be sufficient to elicit a response in your specific cell line. 2. Incubation time is too short: The biological process being studied may require a longer duration to manifest. 3. Compound instability: this compound may degrade in the culture medium over time. 4. Cell line resistance: The target cells may not be sensitive to this compound. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal treatment duration. 3. Prepare fresh stock solutions and add the compound to the media immediately before treating the cells. For long-term experiments, consider replenishing the media with a fresh compound every 24-48 hours. 4. Consider using a different cell line that is known to be sensitive to adenosine analogues. |
| High cell death in control (vehicle-treated) group. | 1. Vehicle toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Suboptimal cell culture conditions: Over-confluency, nutrient depletion, or contamination can lead to cell death.[12] | 1. Ensure the final concentration of the vehicle in the culture medium is low (typically ≤0.1%) and is consistent across all wells, including the untreated control. 2. Ensure cells are healthy, in the logarithmic growth phase, and seeded at an optimal density.[12] Regularly check for contamination. |
| Inconsistent results between replicate experiments. | 1. Variability in cell seeding: Inconsistent cell numbers across wells can lead to variable results. 2. Pipetting errors: Inaccurate pipetting of the compound or reagents can introduce significant variability. 3. Cell health and passage number: Using cells at different growth phases or high passage numbers can lead to inconsistent responses.[12] | 1. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for seeding. 2. Calibrate pipettes regularly and use fresh tips for each dilution and treatment. 3. Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| High background signal in viability assays (e.g., MTT, WST-8). | 1. Contamination: Bacterial or fungal contamination can metabolize the assay reagent, leading to a false-positive signal.[12] 2. Precipitation of the compound: this compound may precipitate at higher concentrations, interfering with the absorbance reading. | 1. Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary. 2. Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, try dissolving the compound in a different solvent or lowering the final concentration. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in HCT116 Cells (72h Incubation)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 95.2 ± 5.1 |
| 0.5 | 80.7 ± 6.2 |
| 1.0 | 65.3 ± 4.8 |
| 2.5 | 48.9 ± 5.5 |
| 5.0 | 30.1 ± 3.9 |
| 10.0 | 15.8 ± 2.7 |
Table 2: Hypothetical Time-Course Data for this compound (5 µM) in HCT116 Cells
| Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| 0 | 100 ± 3.8 |
| 24 | 75.4 ± 5.9 |
| 48 | 52.1 ± 6.3 |
| 72 | 30.1 ± 3.9 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration (IC50) of this compound using a Cell Viability Assay (e.g., MTT)
Materials:
-
Cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to test would be from 0.1 µM to 10 µM. Include a vehicle-only control (containing the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a fixed time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Determining the Optimal Incubation Time for this compound Treatment
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding: Seed cells into multiple 96-well plates at the same optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare two concentrations of this compound in complete cell culture medium: one at the approximate IC50 value (determined from Protocol 1) and a vehicle control.
-
Treatment: Treat the cells in each plate with either the vehicle control or the IC50 concentration of this compound.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours).
-
Cell Viability Assay: At the end of each incubation period, perform a cell viability assay (e.g., MTT) on one of the plates as described in Protocol 1.
-
Data Analysis: Calculate the percentage of cell viability at each time point for the treated cells relative to the vehicle control at the same time point. Plot the percent viability against the incubation time to determine the time at which the desired effect is achieved.
Visualizations
Signaling Pathways
As an adenosine analogue, this compound may interact with adenosine receptors, which are coupled to various G proteins and initiate distinct downstream signaling cascades.
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: Adenosine A2A and A2B Receptor Signaling Pathways.
Caption: Adenosine A3 Receptor Signaling Pathway.
Experimental Workflow
Caption: General workflow for optimizing this compound treatment.
Troubleshooting Logic
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Short Post-Reattachment Ultrasensitive Window of Time in Human Cancer Cells as Therapeutic Target of Prolonged Low-Dose Administration of Specific Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immunopathol.com [immunopathol.com]
- 9. researchgate.net [researchgate.net]
- 10. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. benchchem.com [benchchem.com]
"troubleshooting common problems in the synthesis of 8-Benzyloxyadenosine"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 8-benzyloxyadenosine (B12096600).
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction to form this compound from 8-bromoadenosine (B559644) is showing low to no conversion. What are the possible causes and how can I fix it?
A1: Low or no conversion in this nucleophilic aromatic substitution reaction is a common issue. Here are the primary causes and their solutions:
-
Inefficient Nucleophile Generation: The benzyloxide anion may not be forming in sufficient quantity.
-
Solution: Ensure your sodium hydride (NaH) is fresh and not quenched by moisture. Use anhydrous benzyl (B1604629) alcohol and a dry reaction solvent (e.g., DMF or THF). Allow sufficient time for the deprotonation of benzyl alcohol before adding the 8-bromoadenosine derivative.
-
-
Poor Quality of 8-Bromoadenosine: The starting material may be impure or degraded.
-
Solution: Verify the purity of your 8-bromoadenosine using techniques like NMR or HPLC. If necessary, purify it by recrystallization or column chromatography before use.
-
-
Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Solution: While monitoring for degradation, consider gradually increasing the reaction temperature. A typical range for this type of reaction is 60-80 °C.
-
-
Presence of Water: Trace amounts of water in the reaction mixture can quench the sodium hydride and inhibit the reaction.
-
Solution: Use flame-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Q2: I am observing a significant amount of side products in my reaction mixture. What are these side products and how can I minimize their formation?
A2: The formation of side products is often due to the reactivity of unprotected functional groups on the adenosine (B11128) scaffold.
-
N-Alkylation: The exocyclic N⁶-amino group and other nitrogen atoms in the purine (B94841) ring are nucleophilic and can compete with the desired O-alkylation.
-
Solution: Protect the N⁶-amino group before the substitution reaction. A common protecting group is the benzoyl (Bz) group, which is stable under the reaction conditions and can be removed later.[1]
-
-
Hydroxyl Group Reactivity: The hydroxyl groups on the ribose sugar can also be deprotonated by a strong base like NaH, leading to undesired reactions.
-
Solution: Protect the 2', 3', and 5' hydroxyl groups before the reaction. Silyl (B83357) ethers, such as TBDMS (tert-butyldimethylsilyl), are frequently used for this purpose and can be introduced using TBDMS-Cl and imidazole (B134444) in DMF.[2]
-
-
Degradation: Adenosine derivatives can be unstable under harsh basic conditions or at elevated temperatures for prolonged periods.
-
Solution: Use the minimum effective amount of base and monitor the reaction progress closely by TLC or LC-MS to avoid long reaction times.
-
Q3: I am struggling to purify the final this compound product. What are the recommended purification methods?
A3: Purification can be challenging due to the similar polarities of the product, starting material, and some byproducts.
-
Column Chromatography: This is the most effective method for separating this compound from related impurities.
-
Recommended Solvents: A gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297) in hexanes is typically effective. The exact solvent system should be determined by TLC analysis.
-
-
Recrystallization: If the crude product is of sufficient purity, recrystallization can be an excellent method to obtain highly pure material.
-
Recommended Solvents: Methanol or ethanol (B145695) are often suitable solvents for the recrystallization of nucleoside analogs.[3]
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the functional groups of 8-bromoadenosine before reacting it with sodium benzyloxide?
A1: Yes, it is highly recommended. Protecting the N⁶-amino group and the ribose hydroxyl groups prevents side reactions, simplifies the purification process, and ultimately leads to higher yields of the desired this compound.[1] A robust protecting group strategy is a cornerstone of successful multi-step organic synthesis.[2]
Q2: What are the best protecting groups for the synthesis of this compound?
A2: A common and effective strategy involves:
-
N⁶-Amino Group: Benzoyl (Bz) is a suitable choice due to its stability and ease of removal under basic conditions.[1]
-
2', 3', 5'-Hydroxyl Groups: Tert-butyldimethylsilyl (TBDMS) is a widely used protecting group for hydroxyls. It is stable to the conditions of the substitution reaction and can be removed with a fluoride (B91410) source like TBAF.[2]
Q3: What analytical techniques are recommended for monitoring the synthesis and purity of this compound?
A3: The following analytical techniques are essential:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For determining the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the desired product and identification of impurities.
-
Mass Spectrometry (MS): For confirming the molecular weight of the product.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of this compound. Note that actual results may vary depending on the specific experimental setup and scale.
| Table 1: Protection of Adenosine | |||
| Step | Protecting Group | Reagents | Typical Yield |
| N⁶-Amino Protection | Benzoyl (Bz) | Benzoyl Chloride, Pyridine | 85-95% |
| 2',3',5'-Hydroxyl Protection | TBDMS | TBDMS-Cl, Imidazole, DMF | 80-90% |
| Table 2: Synthesis and Deprotection of this compound | |||
| Step | Reaction Type | Key Reagents | Typical Yield |
| Bromination | Electrophilic Aromatic Substitution | Bromine, Acetate Buffer | 70-85% |
| Benzylation | Nucleophilic Aromatic Substitution | Sodium Hydride, Benzyl Alcohol | 50-70% |
| Deprotection | Base-mediated hydrolysis | TBAF, then NH₃/MeOH | 80-95% |
Key Experimental Protocols
Protocol 1: Synthesis of N⁶-Benzoyl-8-bromo-2',3',5'-tri-O-(tert-butyldimethylsilyl)adenosine (Protected Precursor)
-
N⁶-Benzoylation: To a solution of adenosine in pyridine, add benzoyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 18-24 hours. Quench with ice-cold water and extract the product.[1]
-
Hydroxyl Protection: Dissolve the N⁶-benzoyladenosine in anhydrous DMF. Add imidazole followed by TBDMS-Cl. Stir at room temperature for 12-16 hours. Quench with water and extract the fully protected adenosine.[2]
-
Bromination: Dissolve the protected adenosine in a suitable solvent and add a solution of bromine in an acetate buffer. Stir at room temperature until the starting material is consumed (monitored by TLC). Quench with sodium thiosulfate (B1220275) solution and extract the product.
Protocol 2: Synthesis of this compound
-
Benzyloxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF. Slowly add benzyl alcohol and stir at room temperature for 1 hour.
-
Substitution Reaction: Add a solution of the protected 8-bromoadenosine precursor in anhydrous DMF to the sodium benzyloxide solution. Heat the mixture to 70 °C and monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 3: Deprotection of this compound
-
Silyl Group Removal: Dissolve the purified protected this compound in THF and add a solution of tetrabutylammonium (B224687) fluoride (TBAF). Stir at room temperature until the silyl groups are completely removed (monitored by TLC).
-
Benzoyl Group Removal: Concentrate the reaction mixture and dissolve the residue in methanolic ammonia. Stir at room temperature in a sealed vessel until the benzoyl group is removed.
-
Final Purification: Concentrate the solution and purify the final this compound product by recrystallization from methanol or by column chromatography.
Visual Diagrams
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
"methods to improve the stability of 8-Benzyloxyadenosine in experimental media"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 8-Benzyloxyadenosine in experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experimental media?
A1: The stability of this compound can be influenced by several factors, including:
-
pH of the media: Adenosine (B11128) analogs can be susceptible to acid-catalyzed hydrolysis. The stability of related nucleosides has been shown to be pH-dependent.
-
Temperature: Higher temperatures can accelerate the degradation of chemical compounds. For instance, studies on adenosine have shown a significant decrease in concentration at elevated temperatures (60-72°C) over time, while stability is maintained at 4°C, 22°C, and 37°C for extended periods.[1]
-
Enzymatic degradation: Cell culture media supplemented with serum or containing cell lysates may contain enzymes that can metabolize this compound. A potential degradation pathway is the enzymatic cleavage of the benzyl (B1604629) group. Enzymes capable of cleaving N-benzyloxycarbonyl groups have been identified, suggesting a similar mechanism could affect this compound.[2]
-
Components of the media: Certain components in cell culture media, such as cysteine and ferric ammonium (B1175870) citrate, have been found to impact the stability of other molecules, leading to aggregation or degradation.[3][4] While not directly studied for this compound, it is a possibility to consider.
-
Light exposure: Photodegradation can be a concern for many chemical compounds. It is advisable to protect solutions containing this compound from light.
Q2: I am observing a rapid loss of this compound activity in my cell-based assay. What could be the cause?
A2: A rapid loss of activity is likely due to the degradation of the compound. Potential causes include:
-
Enzymatic degradation by cells: The cells in your assay may be metabolizing the this compound.
-
Instability in the culture medium: The compound may be chemically unstable under your specific experimental conditions (e.g., pH, temperature).
-
Interaction with media components: As mentioned, certain media components could be reacting with your compound.
Q3: How can I monitor the stability of this compound in my experimental setup?
A3: The most common method for monitoring the stability of nucleoside analogs is High-Performance Liquid Chromatography (HPLC).[5][6][7] An HPLC method can be developed to separate this compound from its potential degradation products, allowing for its quantification over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions in an appropriate solvent like DMSO. Store stock solutions at -20°C or -80°C for long-term stability.[5] Perform a stability study on your stock solution under your storage conditions. |
| Loss of compound during incubation | Chemical or enzymatic degradation in the experimental media. | 1. Optimize pH and Temperature: If possible, adjust the pH of your media to a range where this compound is more stable. Perform experiments at the lowest feasible temperature. 2. Use Serum-Free Media: If enzymatic degradation is suspected, consider using a serum-free medium or heat-inactivated serum to reduce enzymatic activity. 3. Supplement with Stabilizers: While specific stabilizers for this compound are not documented, some additives are known to protect cells from shear stress and may indirectly enhance compound stability.[8] |
| Precipitation of the compound in media | Poor solubility of this compound in aqueous media. | 1. Optimize Solubilization: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is low enough to not affect cell viability and to keep the compound in solution. 2. Test Different Media Formulations: The composition of the media can affect solubility. |
Quantitative Data Summary
| Compound | Condition | Half-life (t½) / % Remaining | Reference |
| Adenosine | Aqueous solution, 4°C, 22°C, 37°C | No significant change over 6 months | [1] |
| Adenosine | Aqueous solution, 60°C, 72°C | Significant decrease over 6 months | [1] |
| Adenosine (2 mg/mL) | 0.9% NaCl in PVC & polyolefin bags, 20-25°C & 2-8°C | 90-110% of initial concentration after 14 days | [7][9] |
| Adenosine | pH 2-10 | Follows pseudo-first-order kinetics of hydrolysis | [6] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Experimental Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using HPLC.
Materials:
-
This compound
-
Experimental cell culture medium (e.g., DMEM/F-12)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
-
Incubator (set to the experimental temperature, e.g., 37°C)
-
Microcentrifuge tubes
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike the experimental medium with the stock solution to achieve the desired final concentration. Ensure the final solvent concentration is minimal.
-
Incubation: Aliquot the this compound-containing medium into multiple microcentrifuge tubes. Place the tubes in an incubator at the desired temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.
-
Sample Preparation: Immediately after removal, stop any potential degradation by freezing the sample at -80°C or by adding a quenching solution (e.g., ice-cold acetonitrile) to precipitate proteins. Centrifuge the samples to pellet any precipitates.
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Establish a suitable mobile phase. A gradient of water and acetonitrile with 0.1% formic acid is a common starting point for nucleoside analogs.
-
Inject the supernatant from the prepared samples onto the HPLC.
-
Monitor the elution of this compound using the UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound at each time point.
-
Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of this compound remaining.
-
Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life (t½).
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Generalized adenosine signaling pathway.
References
- 1. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interfacial properties of cell culture media with cell-protecting additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
"identifying and minimizing the off-target effects of 8-Benzyloxyadenosine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 8-Benzyloxyadenosine. The information is designed to help identify and minimize potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary intended use?
This compound is an adenosine (B11128) analogue.[1] Like other adenosine analogues, it is often investigated for its potential to act as a smooth muscle vasodilator and for its inhibitory effects on cancer progression.[1] Its specific on-target activity can vary depending on the research context, but it is crucial to consider its potential for off-target effects due to its structural similarity to endogenous adenosine.
Q2: What are the most likely off-target effects of this compound?
Q3: How can I experimentally control for the off-target effects of this compound?
To distinguish on-target from off-target effects, consider the following control experiments:
-
Use of Receptor Antagonists: If you hypothesize that an observed effect is due to off-target activity at a specific adenosine receptor subtype, co-treatment with a selective antagonist for that receptor should reverse the effect.
-
Structurally Similar Inactive Analogue: If available, use a structurally related analogue of this compound that is known to be inactive at your primary target but may still interact with off-targets.
-
Rescue Experiments: If this compound is hypothesized to inhibit a particular pathway, attempt to rescue the phenotype by providing a downstream component of that pathway.
-
Use of Knockout/Knockdown Models: Utilize cell lines or animal models where the intended target has been knocked out or knocked down. Any remaining activity of this compound in these models can be attributed to off-target effects.
Troubleshooting Guides
Problem 1: Unexpected Cellular Phenotype Observed
Symptom: You observe a cellular effect (e.g., changes in proliferation, morphology, or signaling) that is inconsistent with the known function of your intended target.
Possible Cause: The observed phenotype may be due to an off-target effect, likely mediated by adenosine receptors.
Troubleshooting Steps:
-
Literature Review: Search for known effects of adenosine receptor activation in your specific cell type or biological system.
-
Pharmacological Blockade: As detailed in the diagram below, pre-treat your cells with selective antagonists for the different adenosine receptor subtypes before adding this compound. If the unexpected phenotype is attenuated or abolished, this points to the involvement of that specific receptor.
-
Dose-Response Analysis: Generate a dose-response curve for the unexpected phenotype. If the potency for this off-target effect is significantly different from the on-target effect, it may be possible to find a concentration window where on-target effects are maximized and off-target effects are minimized.
Problem 2: High Degree of General Cytotoxicity
Symptom: this compound induces widespread cell death at concentrations close to its effective dose for the on-target effect.
Possible Cause: The cytotoxicity may be an off-target effect due to mechanisms such as inhibition of DNA/RNA synthesis or general disruption of cellular metabolism, similar to what has been observed for other adenosine analogues like 8-Azaadenosine.[2]
Troubleshooting Steps:
-
Nucleoside Competition Assay: To test if the cytotoxicity is due to interference with nucleoside metabolism, supplement the culture medium with other nucleosides (e.g., adenosine, guanosine, uridine, cytidine) to see if this can rescue the cells from this compound-induced death.
-
Cell Cycle Analysis: Perform flow cytometry analysis of cell cycle distribution (e.g., using propidium (B1200493) iodide staining) to determine if this compound is causing arrest at a specific phase of the cell cycle, which can be indicative of DNA synthesis inhibition.
-
Compare Across Cell Lines: Test the cytotoxicity of this compound across a panel of cell lines with varying expression levels of your target of interest. If the cytotoxicity is consistent across cell lines regardless of target expression, it is likely an off-target effect.
Data Presentation
Table 1: Illustrative Adenosine Receptor Binding Profile for this compound
Disclaimer: The following data is hypothetical and for illustrative purposes only, based on typical profiles of N6-substituted adenosine analogues. Actual experimental data is required for accurate profiling.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Adenosine A1 | 50 |
| Adenosine A2A | 25 |
| Adenosine A2B | >10,000 |
| Adenosine A3 | 250 |
Table 2: Illustrative Cytotoxicity Profile of this compound in Various Cancer Cell Lines
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual IC50 values will be cell line and assay dependent.
| Cell Line | Tissue of Origin | Target Expression | IC50 (µM) |
| MCF-7 | Breast Cancer | High | 1.5 |
| A549 | Lung Cancer | Low | 10.2 |
| HCT116 | Colon Cancer | Medium | 5.8 |
| Jurkat | T-cell Leukemia | Negative | 12.5 |
Experimental Protocols
Protocol 1: Adenosine Receptor Competition Binding Assay
Objective: To determine the binding affinity of this compound for adenosine receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably overexpressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Radioligand Binding: In a 96-well plate, incubate the cell membranes with a known radiolabeled antagonist for the specific receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).
-
Competition: Add increasing concentrations of unlabeled this compound to the wells.
-
Incubation: Incubate at room temperature for a defined period to reach equilibrium.
-
Washing and Scintillation Counting: Rapidly filter the contents of each well and wash to remove unbound radioligand. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound on cultured cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for an unexpected cellular phenotype.
Caption: General workflow for identifying off-target interactions.
References
"optimization of reaction conditions for improving 8-Benzyloxyadenosine yield"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Benzyloxyadenosine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective synthetic strategy for this compound involves a three-stage process:
-
Protection of Adenosine (B11128): The hydroxyl groups of the ribose moiety of adenosine are protected, typically as silyl (B83357) ethers, to prevent unwanted side reactions in the subsequent step. A common protecting group is the tert-butyldimethylsilyl (TBDMS) group, leading to the formation of 2',3',5'-Tri-O-(tert-butyldimethylsilyl)adenosine.
-
Nucleophilic Aromatic Substitution: The protected adenosine is first brominated at the 8-position to yield 8-bromo-2',3',5'-tri-O-(tert-butyldimethylsilyl)adenosine. This intermediate then undergoes a nucleophilic aromatic substitution (SNAr) reaction, specifically a Williamson ether synthesis, where the 8-bromo group is displaced by a benzyloxide anion to form the desired 8-benzyloxy ether linkage.
-
Deprotection: The silyl protecting groups are removed from the ribose hydroxyls to yield the final product, this compound.
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guides
Stage 1: Silylation of Adenosine
Q2: I am observing incomplete silylation of adenosine. What could be the cause and how can I improve the yield?
A2: Incomplete silylation is a common issue and can be attributed to several factors. Here is a guide to troubleshoot this problem:
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Moisture in the reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Increased yield of the fully silylated product. |
| Insufficient silylating agent or base | Use a slight excess of the silylating agent (e.g., TBDMS-Cl) and the base (e.g., imidazole). A molar ratio of Adenosine:TBDMS-Cl:Imidazole of 1:3.3:4 is a good starting point. | Drive the reaction to completion. |
| Poor solubility of adenosine | N,N-Dimethylformamide (DMF) is a common solvent that effectively dissolves adenosine. Ensure the adenosine is fully dissolved before adding the reagents. | Homogeneous reaction leading to higher conversion. |
| Low reaction temperature or short reaction time | While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. | Complete conversion to the desired product. |
Experimental Protocol: Silylation of Adenosine
-
To a solution of adenosine (1.0 eq) in anhydrous DMF, add imidazole (4.0 eq).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 3.3 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain 2',3',5'-Tri-O-(tert-butyldimethylsilyl)adenosine.
Stage 2: Nucleophilic Aromatic Substitution
Q3: The yield of my Williamson ether synthesis to form the 8-benzyloxy linkage is low. What are the critical parameters to optimize?
A3: The Williamson ether synthesis is sensitive to reaction conditions. Low yields often result from incomplete reaction or competing side reactions.
| Parameter | Recommendation & Rationale |
| Base | A strong, non-nucleophilic base is crucial for the complete deprotonation of benzyl alcohol to form the reactive benzyloxide anion. Sodium hydride (NaH) is a common and effective choice. |
| Solvent | A polar aprotic solvent such as DMF or Tetrahydrofuran (THF) is preferred. These solvents solvate the cation of the alkoxide, leaving a more "naked" and nucleophilic anion.[1] |
| Temperature | The reaction typically requires heating to proceed at a reasonable rate, often in the range of 50-100 °C.[2] However, excessively high temperatures can promote side reactions. Optimization of the temperature is key. |
| Alkyl Halide | In this case, the "alkyl halide" is the 8-bromo-adenosine derivative. The reactivity is influenced by the electron-withdrawing nature of the purine (B94841) ring system, which facilitates the SNAr mechanism.[3] |
Q4: I am observing the formation of byproducts during the substitution reaction. What are the likely side reactions and how can I minimize them?
A4: The primary side reaction of concern in a Williamson ether synthesis is elimination, although with an aromatic substrate this is less common. Other potential issues include reaction with other nucleophilic sites if protection is incomplete.
References
"overcoming challenges in the purification of 8-Benzyloxyadenosine from reaction mixtures"
For researchers and professionals in drug development, the synthesis of novel compounds is but the first hurdle. The subsequent purification of the target molecule from a complex reaction mixture is often a significant challenge. This guide provides a dedicated technical support center for overcoming the specific difficulties encountered during the purification of 8-Benzyloxyadenosine, a key intermediate in the synthesis of various biologically active molecules.
Troubleshooting Guide: Common Purification Issues
This section addresses frequently encountered problems during the purification of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Incomplete reaction. - Product loss during extraction. - Suboptimal chromatography conditions. - Product co-elution with impurities. - Product decomposition on silica (B1680970) gel. | - Monitor reaction progress by TLC or LC-MS to ensure completion. - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). - Optimize the mobile phase for column chromatography; a gradient elution may be necessary. - Use a high-resolution silica gel and a slow flow rate. - Consider deactivating the silica gel with a small percentage of triethylamine (B128534) in the eluent if the compound is acid-sensitive. |
| Presence of starting material (8-Bromoadenosine) in the final product | - Incomplete reaction. - Similar polarity to the product, leading to co-elution. | - Drive the reaction to completion by increasing the reaction time or temperature, or by adding an excess of the benzylating agent. - Employ a shallow gradient during column chromatography to improve separation. - Consider a different purification technique, such as preparative HPLC or crystallization. |
| Persistent colored impurities | - Formation of colored byproducts during the reaction. - Decomposition of starting materials or product. | - Treat the crude product with activated charcoal before further purification. - Optimize reaction conditions to minimize byproduct formation (e.g., lower temperature, inert atmosphere). - Recrystallization can be highly effective in removing colored impurities. |
| Difficulty in removing benzyl (B1604629) alcohol | - Benzyl alcohol is a common byproduct of the benzylation reaction. - Co-elution with the product due to similar polarity in some solvent systems. | - Use a non-polar/polar solvent gradient in column chromatography; benzyl alcohol will elute before the more polar this compound. - Wash the organic layer with a dilute brine solution during the workup to remove water-soluble impurities like benzyl alcohol. - Remove benzyl alcohol under high vacuum. |
| Product appears as an oil or fails to crystallize | - Presence of impurities inhibiting crystallization. - The compound may be inherently difficult to crystallize. - Incorrect choice of crystallization solvent. | - First, purify the compound by column chromatography to achieve high purity (>95%). - Attempt crystallization from a variety of solvents or solvent mixtures (e.g., ethanol/water, methanol (B129727)/ether, ethyl acetate/hexane). - Use techniques to induce crystallization, such as scratching the inside of the flask or adding a seed crystal. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: Besides unreacted 8-Bromoadenosine, common impurities include benzyl alcohol, dibenzyl ether, and potentially N-benzylated byproducts. The presence and proportion of these will depend on the specific reaction conditions used.
Q2: What is a good starting point for a mobile phase in silica gel chromatography?
A2: A gradient of methanol in dichloromethane (B109758) (DCM) or ethyl acetate in hexane (B92381) is a common starting point for the purification of nucleoside analogs. For this compound, which is moderately polar, a gradient of 0-10% methanol in DCM is a reasonable starting point. Monitor the separation by Thin Layer Chromatography (TLC) to optimize the solvent system.
Q3: My this compound is showing low solubility. How can I improve this for purification?
A3: For chromatographic purification, ensure you are using a solvent system in which your compound is soluble. If you are attempting crystallization and experiencing low solubility in a particular solvent at room temperature, try heating the solution to dissolve the compound and then allowing it to cool slowly. If solubility is still an issue, consider using a more polar solvent or a solvent mixture.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography can be an effective alternative, especially if you are struggling with separation on normal-phase silica gel. A common mobile phase would be a gradient of acetonitrile (B52724) in water, often with a small amount of a modifier like formic acid or triethylamine.
Experimental Protocols
General Protocol for Silica Gel Flash Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Dichloromethane).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane over several column volumes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices for nucleosides include ethanol, methanol, water, or mixtures thereof.
-
Dissolution: Dissolve the purified (by chromatography) this compound in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, further cooling in an ice bath or refrigerator may be necessary.
-
Crystal Formation: If crystals are slow to form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the compound.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A typical experimental workflow for the purification of this compound.
This guide provides a foundational framework for troubleshooting the purification of this compound. Researchers should adapt these recommendations to their specific experimental conditions for optimal results.
Technical Support Center: Reducing the Cytotoxicity of 8-Benzyloxyadenosine in Primary Cell Lines
Disclaimer: Information regarding the specific cytotoxic mechanisms of 8-Benzyloxyadenosine is limited. The following guidance is based on the known effects of structurally similar adenosine (B11128) analogs, such as 8-chloroadenosine, and general best practices for managing drug-induced cytotoxicity in primary cell cultures. Researchers should always perform initial dose-response experiments to determine the optimal concentration for their specific primary cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a modified nucleoside, an analog of adenosine with a benzyloxy group at the 8th position of the purine (B94841) ring. While specific data for this compound is scarce, related 8-substituted adenosine analogs are known to exert their effects through several mechanisms. These can include acting as agonists or antagonists for adenosine receptors, being metabolized intracellularly to form active triphosphate analogs, and subsequently interfering with nucleic acid synthesis or cellular energy metabolism. For example, the cytotoxic metabolite of 8-chloroadenosine, 8-Cl-ATP, leads to a depletion of cellular ATP levels and inhibits RNA synthesis, ultimately inducing apoptosis.[1]
Q2: Why am I observing high levels of cytotoxicity in my primary cells treated with this compound?
Primary cells are often more sensitive to chemical compounds than immortalized cell lines.[2] High cytotoxicity from this compound could be due to several factors:
-
On-target effects: The primary cells you are using may be highly dependent on the cellular pathways affected by this compound.
-
Off-target effects: The compound may be interacting with other cellular targets besides the intended one, leading to toxicity.
-
Metabolic disruption: Similar to other nucleoside analogs, this compound may be intracellularly phosphorylated, leading to the depletion of the natural nucleotide pool, which is crucial for cell survival and proliferation.[3]
-
High concentration: The concentration of this compound used may be too high for the specific primary cell line.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at higher concentrations.
Q3: What are the potential strategies to reduce the cytotoxicity of this compound in my experiments?
Several strategies can be employed to mitigate the cytotoxic effects of this compound in primary cell cultures:
-
Optimize Drug Concentration: Conduct a dose-response study to identify the lowest effective concentration that elicits the desired biological effect with minimal cytotoxicity.
-
Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism of toxicity, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer protection.
-
Optimize Cell Culture Conditions: Ensure optimal cell culture conditions, including media composition, serum concentration, and cell density, as stressed cells are more susceptible to drug-induced toxicity.
-
Minimize Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in the culture medium as low as possible (typically ≤ 0.1%).
-
Time-course Experiments: Reducing the duration of exposure to this compound may decrease cytotoxicity while still allowing for the observation of the desired effects.
Troubleshooting Guides
Problem 1: Excessive Cell Death Observed at All Tested Concentrations
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration Range | Expand the dose-response curve to include much lower concentrations (e.g., in the nanomolar range). |
| Solvent Toxicity | Run a vehicle control with the highest concentration of the solvent used. Ensure the final solvent concentration is non-toxic to your primary cells. |
| Poor Primary Cell Health | Ensure primary cells are healthy, have a low passage number, and are in the logarithmic growth phase before starting the experiment. |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. |
Problem 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in Primary Cell Donors | If possible, use cells from the same donor for a set of comparative experiments. If using multiple donors, analyze the data for each donor separately. |
| Inconsistent Compound Preparation | Prepare a large batch of stock solution to be used across multiple experiments to ensure consistency. Aliquot and store properly. |
| Differences in Cell Density | Seed cells at a consistent density for all experiments. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound and a related compound, 8-chloroadenosine, in different primary cell lines. This data is for illustrative purposes to guide experimental design.
| Compound | Primary Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| This compound (Hypothetical) | Human Primary Keratinocytes | MTT | 72 | 15.5 |
| Murine Primary Hepatocytes | LDH Release | 48 | 25.2 | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | AlamarBlue | 72 | 8.9 | |
| 8-chloroadenosine (Reported) | Acute Myeloid Leukemia (AML) primary cells | Proliferation | 72 | 0.1 - 1.0[1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.
Materials:
-
Treated primary cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound, harvest the cells (including any floating cells in the supernatant).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 3. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
"a troubleshooting guide for inconsistent results in 8-Benzyloxyadenosine assays"
Seattle, WA – December 16, 2025 – Researchers and drug development professionals utilizing 8-Benzyloxyadenosine in their assays now have access to a comprehensive technical support center designed to address common issues leading to inconsistent experimental results. This guide provides a structured approach to troubleshooting, from reagent handling to data interpretation, ensuring greater reliability and reproducibility in their research.
This compound, an N6-substituted adenosine (B11128) analog, is a valuable tool in kinase research and drug discovery.[1] However, like many small molecules, its use can be accompanied by challenges that may lead to variable outcomes. This technical support center offers a question-and-answer-based guide to help users navigate these potential pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Stability and Handling
Q1: I am observing a gradual loss of compound activity over the course of my experiments. Could my this compound be degrading?
A1: Yes, compound degradation is a potential cause for inconsistent results. While many compounds are stable in DMSO for extended periods, even at room temperature, factors like water content in the solvent, repeated freeze-thaw cycles, and prolonged exposure to light can contribute to degradation.[2][3][4]
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is best practice to prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.[5] Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
-
Use Anhydrous DMSO: Ensure the DMSO used for stock solutions is of high purity and anhydrous. Water in DMSO can promote compound degradation.[3]
-
Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[5] Protect solutions from light.
-
Aqueous Solution Stability: Avoid storing diluted this compound in aqueous solutions for extended periods. Prepare these solutions fresh immediately before use.[5]
| Storage Condition | Recommendation | Rationale |
| DMSO Stock Solution | Store at -20°C or -80°C in small aliquots. | Minimizes freeze-thaw cycles and potential for degradation.[5] |
| Aqueous Solutions | Prepare fresh before each experiment. | Prevents degradation in aqueous environments.[5] |
| Solvent Purity | Use high-purity, anhydrous DMSO. | Water can contribute to compound instability.[3] |
Assay-Related Issues
Q2: My results show high variability between replicate wells. What are the likely causes?
A2: High well-to-well variability can stem from several sources, including inconsistent reagent dispensing, temperature gradients across the assay plate, and "edge effects."[6]
Troubleshooting Steps:
-
Pipetting Technique: Ensure accurate and consistent pipetting for all reagents and compound dilutions. Calibrate pipettes regularly.
-
Reagent Mixing: Thoroughly mix all reagent solutions before dispensing into the assay plate.
-
Plate Incubation: Ensure uniform temperature across the plate during incubation. Avoid stacking plates, which can create temperature gradients.
-
Edge Effects: To mitigate evaporation from outer wells, which can concentrate reagents and affect results, consider filling the perimeter wells with sterile water or PBS.[6]
Logical Workflow for Troubleshooting High Variability
Caption: A logical workflow for troubleshooting inconsistent assay results.
Q3: I am seeing a weak or no signal in my kinase assay. What should I check?
A3: A weak or absent signal can be due to several factors, including problems with the enzyme, substrate, or detection reagents.[7]
Troubleshooting Steps:
-
Enzyme Activity: Confirm the activity of your kinase. Ensure it has been stored and handled correctly to prevent degradation. Consider performing a kinase titration to find the optimal concentration.[7]
-
ATP Concentration: The ATP concentration should be appropriate for the kinase being studied, typically at or near its Km value.[7]
-
Reagent Integrity: Use fresh aliquots of ATP, substrate, and other critical reagents to rule out degradation.[7]
-
Instrument Settings: Verify that the plate reader's settings (e.g., excitation/emission wavelengths, gain) are optimal for your assay's detection method.[8]
Compound-Specific Considerations
Q4: Could this compound be interfering with my assay technology?
A4: Yes, this is a possibility. Compounds can interfere with assay readouts in several ways, such as by having intrinsic fluorescence or by quenching the fluorescent signal.[9] The benzyloxy group, in particular, may contribute to these effects.
Troubleshooting Steps:
-
Run Compound Interference Controls: Test this compound in the assay in the absence of the kinase or substrate to see if it generates a signal on its own.
-
Consider Alternative Assay Formats: If interference is suspected, switching to a different detection method (e.g., from a fluorescence-based assay to a luminescence-based one like ADP-Glo™) may resolve the issue.[8]
Q5: I am observing unexpected biological effects. Could this be due to off-target activity of this compound?
A5: Yes. As an adenosine analog, this compound has the potential to interact with adenosine receptors and other related proteins.[10] N6-substituted adenosine derivatives are known to have varying affinities and activities (agonist or antagonist) at different adenosine receptor subtypes, and these effects can be species-dependent.[11][12]
Troubleshooting Steps:
-
Consult Off-Target Databases: Check publicly available databases for known off-target interactions of this compound or structurally similar compounds.
-
Use Selective Antagonists: If you suspect off-target effects mediated by a specific adenosine receptor, you can use a selective antagonist for that receptor in your experiments to see if the unexpected effect is blocked.
-
Employ a Structurally Unrelated Inhibitor: As a control, use a known inhibitor of your target kinase that is structurally different from this compound to confirm that the observed phenotype is due to inhibition of the intended target.
Experimental Workflow for a Typical Kinase Assay
Caption: A generalized workflow for an in vitro kinase assay.
Detailed Experimental Protocols
General Protocol for an In Vitro Kinase Assay
This protocol provides a general framework. Optimal conditions (e.g., enzyme and substrate concentrations, incubation times) should be determined empirically for each specific kinase.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).
-
Prepare serial dilutions of this compound in DMSO, and then dilute further into the kinase reaction buffer.
-
Prepare a solution of the kinase in the reaction buffer.
-
Prepare a solution of the substrate and ATP in the reaction buffer.
-
-
Assay Procedure:
-
To the wells of a microplate, add the diluted this compound or vehicle control (DMSO).
-
Add the kinase solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radiometric).
-
-
Data Analysis:
-
Subtract the background signal (from wells with no enzyme or no substrate).
-
Plot the signal against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
| Parameter | Typical Range | Considerations |
| Kinase Concentration | 1-10 nM | Should be optimized for linear product formation over time. |
| Substrate Concentration | Km or slightly above | Avoid substrate depletion. |
| ATP Concentration | Km of the kinase for ATP | High concentrations can be competitive with ATP-competitive inhibitors.[7] |
| Incubation Time | 30-120 minutes | Should be within the linear range of the reaction. |
| DMSO Concentration | < 1% | High concentrations of DMSO can inhibit some kinases. |
References
- 1. Some short-chain N6-substituted adenosine analogues with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine-Related Mechanisms in Non-Adenosine Receptor Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase the Purity of Synthesized 8-Benzyloxyadenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying synthesized 8-Benzyloxyadenosine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Probable Cause(s) | Solution(s) |
| Low final purity after synthesis | Incomplete reaction; Presence of side-products; Ineffective purification method. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Identify impurities using techniques like LC-MS or NMR to devise a targeted purification strategy.- Employ a multi-step purification approach, such as a combination of column chromatography and recrystallization. |
| Presence of starting material (8-bromoadenosine) in the final product | Incomplete reaction; Insufficient purification. | - Increase the reaction time or temperature, or use a slight excess of benzyl (B1604629) alcohol and base.- Optimize column chromatography conditions (e.g., use a shallower solvent gradient) to improve separation from the more polar 8-bromoadenosine (B559644).- Recrystallize the product from a suitable solvent system; 8-bromoadenosine may have different solubility. |
| Co-elution of impurities with the product during column chromatography | Similar polarity of the product and impurities; Inappropriate solvent system or stationary phase. | - Adjust the polarity of the mobile phase. A less polar solvent system may improve separation.- Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (B1680970) gel.- Employ preparative High-Performance Liquid Chromatography (HPLC) for difficult separations. |
| Product degradation during purification | Exposure to acidic or basic conditions; Prolonged heating. | - Neutralize the reaction mixture before purification.- Use a buffered mobile phase for chromatography if the compound is sensitive to pH.- Avoid excessive heating during recrystallization or solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature. |
| Oily product instead of solid crystals after recrystallization | Presence of impurities inhibiting crystallization; Inappropriate solvent choice; Supersaturation issues. | - First, purify the crude product by column chromatography to remove significant impurities.- Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Test a range of solvents (e.g., ethanol (B145695), methanol (B129727), ethyl acetate, and their mixtures with water or hexanes).- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Streaking or tailing of spots on TLC plate | Sample is too concentrated; Sample is not fully dissolved; Interaction with the silica gel. | - Dilute the sample before spotting it on the TLC plate.- Ensure the sample is fully dissolved in the spotting solvent.- Add a small amount of acetic acid or triethylamine (B128534) to the developing solvent to suppress ionization if the compound is basic or acidic, respectively. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are silica gel column chromatography and recrystallization. A combination of these two techniques often yields the highest purity. Preparative HPLC can be used for final polishing if very high purity is required.
Q2: How can I determine the purity of my synthesized this compound?
A2: The purity of this compound can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good initial indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): This is a more quantitative method. A single sharp peak in the chromatogram indicates high purity. The peak area can be used to calculate the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities by showing signals that do not correspond to the structure of this compound.
-
Mass Spectrometry (MS): This technique can confirm the molecular weight of the desired product and may reveal the presence of impurities with different molecular weights.
Q3: What are the likely impurities in the synthesis of this compound from 8-bromoadenosine?
A3: Common impurities may include:
-
Unreacted 8-bromoadenosine: The starting material for the synthesis.
-
Benzyl alcohol: One of the reactants.
-
Side-products from the nucleophilic substitution reaction: Such as products of N-alkylation on the adenine (B156593) ring.
-
Hydrolysis product (8-hydroxyadenosine): If water is present in the reaction mixture, 8-bromoadenosine can be hydrolyzed. This compound itself might also be susceptible to hydrolysis under certain conditions.
Q4: What are suitable TLC conditions for monitoring the purification of this compound?
A4: A common mobile phase for TLC analysis of adenosine (B11128) derivatives is a mixture of dichloromethane (B109758) (DCM) or chloroform (B151607) and methanol (MeOH). A typical starting point is a 95:5 or 90:10 mixture of DCM:MeOH. The polarity can be adjusted to achieve an Rf value of 0.3-0.5 for the product. For visualization, UV light (254 nm) is effective as the purine (B94841) ring is UV-active. Stains like potassium permanganate (B83412) can also be used.
Quantitative Data Summary
The following table provides a hypothetical comparison of different purification strategies for this compound.
| Purification Strategy | Starting Purity | Final Purity | Yield | Solvent Consumption | Time Requirement |
| Single Recrystallization | 85% | 95% | 70% | Moderate | Low |
| Silica Gel Column Chromatography | 85% | 98% | 80% | High | High |
| Column Chromatography followed by Recrystallization | 85% | >99% | 65% | High | Very High |
| Preparative HPLC | 98% | >99.5% | 90% (of loaded material) | Moderate | Moderate |
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude this compound by crystallization.
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Deionized water (if using a co-solvent system)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not dissolve, add more hot ethanol portion-wise until a clear solution is obtained.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Assess the purity of the crystals using TLC or HPLC.
Silica Gel Column Chromatography
Objective: To purify crude this compound by separating it from impurities based on polarity.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare the column: Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., DCM).
-
Prepare the sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Load the sample: Carefully load the sample onto the top of the silica gel bed.
-
Elute the column: Start eluting the column with a mobile phase of low polarity (e.g., 100% DCM). Gradually increase the polarity by adding small increments of methanol (e.g., from 0.5% to 5% MeOH in DCM).
-
Collect fractions: Collect the eluate in small fractions.
-
Monitor fractions: Monitor the fractions by TLC to identify which fractions contain the pure product.
-
Combine and evaporate: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common purification issues of this compound.
"how to control for batch-to-batch variability of 8-Benzyloxyadenosine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for batch-to-batch variability of 8-Benzyloxyadenosine and ensuring consistent, reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a synthetic analog of the endogenous nucleoside, adenosine (B11128).[1] Like other adenosine analogs, it is often investigated for its potential as a smooth muscle vasodilator and for its role in cancer research.[1] Modifications at the 8-position of the purine (B94841) ring, such as the benzyloxy group, can alter the compound's affinity and efficacy for adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃), thereby modulating various signaling pathways.
Q2: What are the primary causes of batch-to-batch variability in this compound?
A2: Batch-to-batch variability in chemical reagents like this compound can arise from several factors during the manufacturing process. These can include slight changes in synthetic routes, the purity of starting materials, and purification methods.[2] Inconsistent reaction conditions can lead to varying levels and types of impurities. Additionally, differences in storage and handling post-synthesis can contribute to variability. For nucleoside analogs, common impurities may include precursors, side-products from the synthesis, or degradation products.[3]
Q3: How can I assess the purity and consistency of a new batch of this compound?
A3: A multi-pronged approach using various analytical techniques is recommended to ensure the quality of a new batch. High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining purity and identifying impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can help identify and quantify impurities.[5] Mass Spectrometry (MS) is used to confirm the molecular weight of the compound and identify unknown impurities. Comparing the analytical data from a new batch to a previously validated, high-quality reference batch is crucial.
Q4: My experimental results are inconsistent after switching to a new batch of this compound. What should I do?
A4: Inconsistent results are a common consequence of batch-to-batch variability. The first step is to perform a side-by-side comparison of the new batch with a small, retained sample of the old batch that gave consistent results. This comparison should ideally include both analytical characterization (e.g., HPLC, NMR) and a functional assay relevant to your research (e.g., a cell viability assay). If variability is confirmed, further purification of the new batch may be necessary, or you may need to obtain a new batch from the supplier with a certificate of analysis that matches your required specifications.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity in Cell-Based Assays
Symptoms:
-
A new batch of this compound shows a different dose-response curve compared to the previous batch.
-
Unexpected cytotoxicity is observed at concentrations that were previously well-tolerated.
-
The expected downstream signaling effects are diminished or absent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Purity Differences | 1. Re-analyze Purity: Use HPLC to compare the purity profiles of the old and new batches. Look for new or larger impurity peaks in the new batch. 2. Confirm Identity: Use ¹H NMR and Mass Spectrometry to confirm the chemical identity of the main component in the new batch and to identify any significant impurities. |
| Presence of Active Impurities | 1. Identify Impurities: If possible, identify the chemical structure of major impurities using LC-MS/MS or NMR. Some impurities may have their own biological activity. 2. Functional Comparison: Test a purified sample of the main compound (if possible) against the unpurified new batch to see if the inconsistent activity is due to the impurities. |
| Degradation of the Compound | 1. Assess Stability: The compound may have degraded due to improper storage. Check for degradation products via HPLC. 2. Proper Storage: Ensure the compound is stored according to the manufacturer's recommendations (typically at -20°C or -80°C, protected from light and moisture). |
| Solubility Issues | 1. Check Solubility: The solubility of the new batch may differ due to subtle changes in crystalline form or the presence of insoluble impurities. Visually inspect the stock solution for any precipitate. 2. Re-dissolve: Prepare a fresh stock solution, ensuring complete dissolution. Sonication may be helpful. |
Issue 2: Unexpected Peaks in Analytical Data (HPLC/NMR)
Symptoms:
-
HPLC chromatogram shows additional peaks not present in the reference data.
-
¹H NMR spectrum shows unexpected signals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Synthesis-Related Impurities | 1. Review Synthesis: Common impurities in nucleoside analog synthesis can include unreacted starting materials, reagents, or by-products from side reactions. 2. Characterize Impurities: Use LC-MS to determine the mass of the unexpected peaks to help in their identification. |
| Solvent Impurities | 1. Check Solvents: Ensure high-purity solvents are used for both sample preparation and analytical measurements. Run a blank injection of the solvent to check for contaminants. 2. NMR Solvent Peaks: In NMR, residual solvent signals are common. Compare observed peaks to known chemical shifts of common laboratory solvents. |
| Degradation Products | 1. Forced Degradation Study: To identify potential degradation products, a small sample can be subjected to stress conditions (e.g., acid, base, heat, light) and then analyzed by HPLC.[6] This can help in identifying peaks that may arise from instability. |
| "Ghost Peaks" in HPLC | 1. System Contamination: Ghost peaks can result from contamination in the HPLC system or mobile phase.[7] Flush the system thoroughly and prepare fresh mobile phase. |
Data Presentation
The following tables represent hypothetical analytical data for two different batches of this compound to illustrate how batch-to-batch variability might be presented.
Table 1: HPLC Purity Analysis
| Batch ID | Retention Time (min) | Area % (Main Peak) | Impurity 1 (Area %) | Impurity 2 (Area %) |
| Reference Batch | 15.2 | 99.5 | 0.3 | 0.2 |
| New Batch A | 15.2 | 97.1 | 1.5 | 1.4 |
Table 2: ¹H NMR Impurity Analysis
| Batch ID | Characteristic Peaks (ppm) | Integral of Main Compound Protons | Integral of Impurity Protons (ppm) | Estimated Purity (%) |
| Reference Batch | 8.3 (s, 1H), 7.5-7.3 (m, 5H), 6.1 (d, 1H) | Normalized to 1.00 | 0.05 (at various shifts) | >99 |
| New Batch A | 8.3 (s, 1H), 7.5-7.3 (m, 5H), 6.1 (d, 1H) | Normalized to 1.00 | 0.25 (at various shifts) | ~97 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general method for the purity analysis of this compound. Method optimization may be required.
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
This compound sample
-
High-purity solvents
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.
-
Set the HPLC flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Set the UV detection wavelength to 260 nm.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Inject 10 µL of the sample solution.
-
Run a linear gradient as follows:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Integrate the peaks and calculate the area percentage of the main peak and any impurities.
-
Protocol 2: General Cell Viability Assay (MTT) for Functional Assessment
This protocol describes a general method to assess the functional activity of this compound on cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from both the reference batch and the new batch in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add solubilization buffer to each well and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves for each batch.
-
Mandatory Visualizations
Caption: Adenosine A2A receptor signaling pathway activated by this compound.
Caption: Troubleshooting workflow for batch-to-batch variability.
References
- 1. benchchem.com [benchchem.com]
- 2. protocols.io [protocols.io]
- 3. Adenosine Impurities | SynZeal [synzeal.com]
- 4. Culture of Adherent Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
Validation & Comparative
Validating the Binding Specificity of 8-Benzyloxyadenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
8-Benzyloxyadenosine, an adenosine (B11128) analog, holds potential as a therapeutic agent. However, rigorous validation of its binding specificity is paramount to ensure its efficacy and minimize off-target effects. This guide provides a comparative overview of key methods for validating the binding specificity of this compound, presenting experimental data and detailed protocols to aid researchers in designing robust validation strategies.
Biochemical Assays: The First Line of Assessment
Biochemical assays are fundamental in determining the direct interaction between a compound and its putative target in a controlled, cell-free environment. These assays are crucial for establishing a baseline understanding of binding affinity and selectivity.
Kinase Inhibition Assays
Given that many adenosine analogs target kinases, assessing the inhibitory activity of this compound against a panel of kinases is a critical step.
Table 1: Comparison of Kinase Inhibition Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays (e.g., HotSpot™, 33PanQinase™) | Measures the transfer of radiolabeled phosphate (B84403) (33P) from ATP to a substrate. | Gold standard for direct measurement of kinase activity, high sensitivity. | Requires handling of radioactive materials, lower throughput. |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in a kinase reaction through a coupled luciferase reaction. | Non-radioactive, high-throughput compatible, high sensitivity. | Indirect measurement, potential for compound interference with the luciferase enzyme. |
| Fluorescence-Based Assays (e.g., HTRF®) | Utilizes Förster Resonance Energy Transfer (FRET) between a donor and acceptor fluorophore to detect substrate phosphorylation. | Homogeneous assay format, high-throughput, sensitive. | Potential for compound interference with fluorescence signal. |
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines a typical luminescence-based kinase assay to determine the IC50 value of this compound.
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase and its specific substrate in kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should ideally be at the Km value for the specific kinase.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
-
Assay Procedure (384-well plate format):
-
Dispense 2.5 µL of the this compound dilutions or vehicle control into the wells.
-
Add 2.5 µL of the 2X Kinase/Substrate mix to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate the plate at the kinase's optimal temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
A Comparative Analysis of Adenosine Receptor Agonists: Benchmarking Against 8-Benzyloxyadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 8-Benzyloxyadenosine and other well-characterized adenosine (B11128) receptor agonists. Adenosine receptors, comprising four subtypes (A1, A2A, A2B, and A3), are a family of G protein-coupled receptors that mediate a wide range of physiological and pathophysiological processes, making them attractive targets for therapeutic intervention. The development of selective agonists for these receptor subtypes is a key area of research in pharmacology and drug discovery.
While this compound is recognized as an adenosine analog, a comprehensive search of available scientific literature did not yield specific quantitative data on its binding affinity (Ki) or functional potency (EC50) at the individual adenosine receptor subtypes.[1] However, the study of 8-substituted adenosine analogs provides a framework for understanding its potential pharmacological profile. Modifications at the 8-position of the adenosine molecule are known to significantly influence receptor affinity and efficacy.
This guide will therefore focus on a detailed comparison of three widely studied adenosine receptor agonists—NECA, CGS-21680, and Regadenoson—for which extensive experimental data are available. The information presented herein is intended to serve as a valuable resource for researchers in the field of purinergic signaling and drug development.
Comparative Analysis of Adenosine Receptor Agonists
The following tables summarize the binding affinities and functional potencies of NECA, CGS-21680, and Regadenoson at the four human adenosine receptor subtypes. This data is essential for understanding their selectivity and potential therapeutic applications.
Table 1: Binding Affinities (Ki, nM) of Adenosine Receptor Agonists
| Agonist | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| NECA | 14 | 20 | >1000 | 6.2 |
| CGS-21680 | 290 | 27 | 67 | 2400 |
| Regadenoson | >1000 | 1.3 | >1000 | >1000 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50, nM) of Adenosine Receptor Agonists
| Agonist | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| NECA | 25 | 15 | 2400 | 30 |
| CGS-21680 | >1000 | 110 | >1000 | >10000 |
| Regadenoson | >1000 | 18 | >1000 | >1000 |
Note: Lower EC50 values indicate higher potency.
Adenosine Receptor Signaling Pathways
Activation of adenosine receptors initiates intracellular signaling cascades through the coupling to heterotrimeric G proteins. The A1 and A3 receptor subtypes primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Conversely, the A2A and A2B receptor subtypes couple to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[2][3][4] This differential coupling to G proteins is the basis for the distinct physiological effects mediated by the different receptor subtypes.
Canonical signaling pathways of adenosine receptors.
Experimental Protocols
The quantitative data presented in this guide are typically generated using standardized in vitro pharmacological assays. The following are detailed methodologies for two key experiments used to characterize adenosine receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human adenosine receptor subtype of interest are prepared from cultured cells (e.g., HEK293 or CHO cells) stably transfected with the receptor.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]ZM241385 for A2A receptors) and varying concentrations of the unlabeled test compound (e.g., this compound or other agonists).
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay is used to determine the functional potency (EC50) and efficacy of an agonist in modulating the activity of adenylyl cyclase.
Methodology:
-
Cell Culture: Whole cells (e.g., HEK293 or CHO cells) stably expressing the adenosine receptor subtype of interest are cultured in appropriate media.
-
Stimulation: For A2A and A2B receptors, cells are incubated with varying concentrations of the test agonist. For A1 and A3 receptors, cells are first stimulated with forskolin (B1673556) (an adenylyl cyclase activator) and then co-incubated with varying concentrations of the test agonist.
-
Lysis: After the incubation period, the cells are lysed to release the intracellular contents, including cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-response data are plotted, and a sigmoidal curve is fitted to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
General experimental workflow for agonist characterization.
Conclusion
This guide provides a comparative overview of the well-characterized adenosine receptor agonists NECA, CGS-21680, and Regadenoson, highlighting their respective binding affinities and functional potencies. While direct experimental data for this compound remains elusive in the current literature, the established methodologies and the understanding of structure-activity relationships for 8-substituted adenosine analogs offer a clear path for its future characterization. The detailed experimental protocols provided herein can be readily adapted to determine the pharmacological profile of this compound and other novel adenosine receptor modulators, thereby contributing to the advancement of research and development in this critical therapeutic area.
References
- 1. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and adenosine receptor affinity and potency of 8-alkynyl derivatives of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and biological activity of 8-substituted analogues of 2',5'-oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical synthesis and biological activities of analogues of 2',5'-oligoadenylates containing 8-substituted adenosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
"8-Benzyloxyadenosine versus other A2A receptor antagonists in functional assays"
A Comparative Guide to A2A Receptor Antagonists in Functional Assays
The Adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor, has garnered significant attention as a therapeutic target for a spectrum of pathologies, including Parkinson's disease and, more recently, in the field of immuno-oncology.[1] Antagonism of the A2AR can modulate dopaminergic neurotransmission and mitigate immunosuppression within the tumor microenvironment.[1] This guide provides an objective comparison of the functional performance of various A2A receptor antagonists, with a focus on supporting experimental data and methodologies. While the primary topic of interest is 8-Benzyloxyadenosine, publicly available quantitative data on its specific antagonistic activity at the A2A receptor is limited. Therefore, this guide will focus on a comparative analysis of several well-characterized A2A receptor antagonists for which robust functional data is available, providing a benchmark for the evaluation of novel compounds like this compound.
The A2A Receptor Signaling Pathway
The A2A receptor is primarily coupled to the Gs alpha subunit of the G protein complex.[2] Upon activation by its endogenous ligand, adenosine, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP responsive element-binding protein (CREB), leading to various cellular responses.[3][5] A2A receptor antagonists act by blocking the binding of adenosine, thereby inhibiting this downstream signaling cascade.
A2A Receptor Signaling Pathway and Point of Antagonist Intervention.
Quantitative Comparison of A2A Receptor Antagonists
The following table summarizes the binding affinities (Ki values) and functional potencies (IC50 values) of several well-characterized A2A receptor antagonists. Lower Ki and IC50 values are indicative of higher binding affinity and functional potency, respectively. The data is compiled from various in vitro studies to provide a comparative overview.
| Compound | Human A2A Ki (nM) | Selectivity (A1/A2A) | Selectivity (A2B/A2A) | Selectivity (A3/A2A) | Reference |
| Istradefylline (KW-6002) | 2.2 - 9.12 | ~68-fold | >1000-fold | >1000-fold | [1] |
| Preladenant (SCH 420814) | 0.8 | >1000-fold | >1000-fold | >1000-fold | [1] |
| Tozadenant (SYN115) | 4.1 | 270-fold | - | - | [1] |
| ZM241385 | 0.49 - 1.6 | 484-fold | 47-fold | 464-fold | [1] |
| SCH-58261 | 1.1 | 50-fold | >100-fold | >100-fold | [1] |
| CGS-15943 | 2.7 | Non-selective | Non-selective | Non-selective | [1] |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and cell line used.[1]
Experimental Protocols
The data presented in this guide are derived from key in vitro functional assays. Detailed protocols for these assays are provided below to allow for replication and validation.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of antagonist compounds for the A2A receptor.
Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand known to bind to the A2A receptor.[1]
Materials:
-
Cell membranes from HEK293 cells stably expressing the human A2A receptor.[1]
-
Radioligand: [3H]ZM241385 or another suitable high-affinity A2A receptor radioligand.[1]
-
Test compounds (A2A receptor antagonists).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled A2A receptor ligand like NECA.[1]
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Workflow for a Radioligand Binding Assay.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[1]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, which separates the bound from the unbound radioligand.[1]
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[1]
-
Measure the radioactivity retained on the filters using a scintillation counter.[1]
Data Analysis:
-
Determine specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.[1]
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.[1]
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
cAMP Functional Assay
This assay assesses the functional effect of an antagonist on receptor signaling.
Objective: To determine the potency of A2A receptor antagonists in inhibiting agonist-induced cyclic AMP (cAMP) production.[1]
Principle: The A2A receptor is a Gs-coupled receptor, and its activation by an agonist leads to an increase in intracellular cAMP levels. An antagonist will block this effect.[1][4]
Materials:
-
HEK293 cells stably expressing the human A2A receptor.[1]
-
A2A receptor agonist (e.g., NECA or CGS21680).[1]
-
Test compounds (A2A receptor antagonists).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).[1]
-
Cell culture medium and reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. innoprot.com [innoprot.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A3-adenosine receptors: design of selective ligands and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
"designing appropriate positive and negative controls for 8-Benzyloxyadenosine experiments"
For Researchers, Scientists, and Drug Development Professionals
8-Benzyloxyadenosine, an adenosine (B11128) analog, holds potential in various research applications, from cancer biology to cardiovascular studies. As with any experimental compound, rigorous controls are paramount to ensure the validity and reproducibility of your findings. This guide provides a comprehensive framework for designing appropriate positive and negative controls for experiments involving this compound, enabling you to objectively assess its performance and delineate its specific effects.
Unraveling the Mechanism: A Primary Screening Cascade
Given the limited specific data on this compound's direct molecular targets, an initial screening cascade is essential to determine its primary mechanism of action. This will inform the selection of the most relevant controls for your downstream experiments. The primary hypotheses for an adenosine analog are either interaction with adenosine receptors or inhibition of adenosine kinase.
Caption: Workflow to determine the primary mechanism of action of this compound.
Controls for a Receptor-Mediated Mechanism
If the initial screening suggests that this compound acts on one or more adenosine receptors (A1, A2A, A2B, A3), the following controls are recommended.
Signaling Pathway: Adenosine Receptor Activation/Inhibition
Adenosine receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels. A1 and A3 receptors are typically Gi-coupled (inhibiting adenylyl cyclase), while A2A and A2B receptors are Gs-coupled (stimulating adenylyl cyclase).
Caption: Simplified adenosine receptor signaling pathway via adenylyl cyclase.
Comparison of Controls for Receptor-Mediated Effects
| Control Type | Purpose | Examples | Expected Outcome with this compound (Hypothetical) |
| Positive Controls | To validate that the experimental system can produce the expected biological response. | Agonists: NECA (non-selective), CGS-21680 (A2A selective), CPA (A1 selective). Adenylyl Cyclase Activator: Forskolin (B1673556). | If this compound is an A2A agonist, it should increase cAMP, similar to CGS-21680. |
| Negative Controls | To establish a baseline and control for non-specific or off-target effects. | Antagonists: Istradefylline (A2A selective), DPCPX (A1 selective). Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO). Inactive Analog: A structurally similar molecule known to be inactive at adenosine receptors. Receptor Knockdown/Knockout Cells: Cells lacking the specific adenosine receptor subtype. | If this compound's effect is A2A-mediated, Istradefylline should block it. The effect should be absent in A2A knockout cells. |
Controls for Adenosine Kinase Inhibition
If the initial screening indicates that this compound inhibits adenosine kinase, the following controls should be employed. Inhibition of adenosine kinase leads to an increase in intracellular and extracellular adenosine, which then activates adenosine receptors.
Comparison of Controls for Adenosine Kinase Inhibition
| Control Type | Purpose | Examples | Expected Outcome with this compound (Hypothetical) |
| Positive Controls | To confirm that the assay can detect inhibition of adenosine kinase and the downstream effects. | Known Adenosine Kinase Inhibitors: ABT-702, 5-Iodotubercidin. Exogenous Adenosine: To mimic the effect of increased endogenous adenosine. | This compound should show a dose-dependent inhibition of adenosine kinase activity, similar to ABT-702. |
| Negative Controls | To ensure that the observed effects are due to adenosine kinase inhibition and not other mechanisms. | Vehicle Control: The solvent used for this compound. Adenosine Receptor Antagonists: To block the effects of increased endogenous adenosine (e.g., a non-selective antagonist like CGS-15943). Adenosine Deaminase: To degrade the excess adenosine produced. | The cellular effects of this compound should be blocked by co-treatment with an adenosine receptor antagonist or adenosine deaminase. |
General Controls for Cellular Assays
Regardless of the specific mechanism, the following general controls are essential for any cell-based experiment with this compound.
| Control Type | Purpose | Examples |
| Vehicle Control | To account for any effects of the solvent used to dissolve the compound. | DMSO, PBS, or the appropriate solvent at the same final concentration used for the test compound. |
| Untreated Control | To establish the baseline state of the cells. | Cells cultured under the same conditions without any treatment. |
| Cytotoxicity Control | To determine if the observed effects are due to cell death. | A known cytotoxic agent (e.g., staurosporine) at a concentration that induces apoptosis. |
| Cell Line Controls | To assess specificity. | Use of multiple cell lines, including those known to express different levels of the target protein or pathway components. |
Experimental Protocols
cAMP Accumulation Assay (for Receptor Activity)
Objective: To determine if this compound modulates adenylyl cyclase activity through Gs or Gi-coupled adenosine receptors.
Methodology:
-
Seed cells (e.g., HEK293 cells stably expressing a specific adenosine receptor subtype) in a 96-well plate and culture overnight.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
-
Treat cells with various concentrations of this compound, a positive control agonist (e.g., CGS-21680 for A2A), and a vehicle control for 30 minutes. To test for antagonistic activity, pre-incubate with this compound before adding a known agonist.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin and assess the ability of this compound to inhibit this stimulation.
In Vitro Adenosine Kinase Inhibition Assay
Objective: To directly measure the inhibitory effect of this compound on adenosine kinase activity.
Methodology:
-
Use a commercially available adenosine kinase assay kit or purified recombinant adenosine kinase.
-
In a microplate, combine the enzyme, ATP, and adenosine substrate in the reaction buffer.
-
Add various concentrations of this compound, a known inhibitor (e.g., ABT-702) as a positive control, and a vehicle control.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the enzyme activity. This is often done using a coupled enzyme reaction that results in a colorimetric or fluorescent readout.
Cell Viability/Cytotoxicity Assay
Objective: To assess the effect of this compound on cell proliferation and survival.
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound, a vehicle control, and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubate for a predetermined time period (e.g., 24, 48, 72 hours).
-
Measure cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay with automated imaging.
-
To distinguish between on-target and off-target cytotoxicity, perform rescue experiments. For example, if inhibition of purine (B94841) synthesis is suspected, supplement the media with adenosine or guanosine.
By implementing this structured approach to control design, researchers can confidently interpret their data, leading to a more accurate understanding of the biological effects of this compound.
On-Target Validation of 8-Benzyloxyadenosine: A Comparative Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
8-Benzyloxyadenosine, an adenosine (B11128) analog, holds promise in therapeutic areas such as vasodilation and cancer progression. Confirming its on-target effects is a critical step in the drug development pipeline. This guide provides a comparative overview of key biochemical assays essential for validating the target engagement and mechanism of action of this compound. While specific experimental data for this compound is limited in publicly available literature, this guide presents standardized protocols and illustrative data from related adenosine analogs, such as 8-Chloroadenosine and N6-Benzyladenosine, to provide a framework for its evaluation.
Executive Summary
This guide details several state-of-the-art biochemical assays to confirm the on-target effects of this compound. These methods are crucial for understanding its binding affinity, target engagement in a cellular context, and enzymatic inhibition. The assays covered include:
-
Radioligand Binding Assays: To determine the binding affinity of this compound to its putative targets, primarily adenosine receptors.
-
Kinase Inhibition Assays: To assess the inhibitory activity of this compound against specific kinases, a common target class for adenosine analogs.
-
Cellular Thermal Shift Assay (CETSA): To verify direct target engagement within a cellular environment.
-
Isothermal Titration Calorimetry (ITC): To provide a comprehensive thermodynamic profile of the binding interaction.
-
Surface Plasmon Resonance (SPR): To measure the kinetics of binding and dissociation in real-time.
Each section provides a detailed experimental protocol and a comparative data table, where available, to benchmark the performance of this compound against relevant alternatives.
Radioligand Binding Assays for Adenosine Receptor Affinity
Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor.[1][2] For this compound, these assays are critical to determine its binding profile across the four adenosine receptor subtypes (A1, A2A, A2B, and A3).
Comparative Data: Adenosine Receptor Binding Affinity (Ki)
The following table presents hypothetical Ki values for this compound and known adenosine receptor ligands to illustrate a comparative dataset. Actual experimental values would need to be determined.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 8-Phenyltheophylline | 56 | 45 | >10000 | >10000 |
| NECA (Agonist) | 13 | 14 | 1200 | 28 |
| ZM241385 (Antagonist) | 2100 | 0.78 | 1600 | 280 |
Note: Data for 8-Phenyltheophylline, NECA, and ZM241385 are representative values from published literature.
Experimental Protocol: Radioligand Displacement Assay
This protocol describes a competitive binding assay to determine the Ki of this compound for adenosine receptors.[3]
1. Membrane Preparation:
-
Prepare cell membranes from cell lines stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).[3]
-
Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes.[1]
-
Resuspend the pellet in fresh buffer and determine the protein concentration.[1]
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]CGS21680 for A2A receptors), and varying concentrations of this compound or a reference compound.[3][4]
-
Incubate the mixture at 25°C for 60 minutes to reach equilibrium.[3]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[1]
-
Wash the filters with ice-cold wash buffer.[1]
3. Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Radioligand Binding Assay Workflow
Kinase Inhibition Assays
Given that many adenosine analogs exhibit kinase inhibitory activity, it is crucial to screen this compound against a panel of relevant kinases, such as Protein Kinase A (PKA), which is involved in adenosine signaling pathways.[5]
Comparative Data: Kinase Inhibition (IC50)
This table provides a template for presenting kinase inhibition data. Values for well-characterized kinase inhibitors are included for comparison.
| Compound | Target Kinase | IC50 (µM) |
| This compound | PKA | Data not available |
| Staurosporine | PKA | 0.007 |
| H-89 | PKA | 0.048 |
| 8-Chloroadenosine | AMPK (activation) | Induces phosphorylation |
Note: Data for Staurosporine and H-89 are representative. 8-Chloroadenosine is known to activate AMPK by depleting ATP.[6]
Experimental Protocol: In Vitro Kinase Assay (Luminescence-based)
This protocol outlines a common method to measure the effect of this compound on the activity of a purified kinase.[7][8]
1. Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare solutions of purified recombinant kinase, a suitable peptide substrate, and ATP.
-
Prepare serial dilutions of this compound and control inhibitors in DMSO.
2. Kinase Reaction:
-
In a white, opaque 96-well plate, add the kinase, substrate, and this compound or control.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
3. ATP Detection:
-
Stop the kinase reaction and measure the amount of remaining ATP using a commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to kinase activity.
4. Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
Simplified Adenosine-PKA Signaling
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a physiological context by measuring changes in the protein's thermal stability.[9][10][11]
Comparative Data: Thermal Shift (ΔTm)
This table illustrates how CETSA data can be presented. A positive ΔTm indicates stabilization of the target protein upon ligand binding.
| Compound (Concentration) | Target Protein | ΔTm (°C) |
| This compound (10 µM) | Target of Interest | Data not available |
| Methotrexate (10 µM) | Dihydrofolate Reductase | +4.6 |
| Dasatinib (10 µM) | BCR-ABL | No significant shift |
Note: Data for Methotrexate and Dasatinib are from published studies and highlight that not all binding events lead to a detectable thermal shift.[9]
Experimental Protocol: Western Blot-based CETSA
This protocol describes a typical CETSA experiment to assess the target engagement of this compound in intact cells.[11][12]
1. Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with this compound or vehicle (DMSO) for a specific duration (e.g., 1 hour).
2. Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler, followed by cooling.
3. Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
4. Protein Detection:
-
Quantify the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting with a specific antibody.
5. Data Analysis:
-
Generate melting curves by plotting the relative amount of soluble target protein as a function of temperature.
-
Determine the melting temperature (Tm) for both vehicle- and compound-treated samples.
-
The difference in Tm (ΔTm) indicates the extent of thermal stabilization induced by the compound.
CETSA Experimental Workflow
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[13]
Comparative Data: Thermodynamic Parameters of Binding
This table shows the type of data obtained from an ITC experiment.
| Ligand | Protein | Kd (µM) | n (sites) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | Target of Interest | Data not available | Data not available | Data not available | Data not available |
| 2'dCMP | RNase A | 1.8 | 1.0 | -13.5 | 5.6 |
Note: Data for 2'dCMP binding to RNase A is a classic example used for ITC tutorials.
Experimental Protocol: ITC
1. Sample Preparation:
-
Prepare a solution of the purified target protein in a suitable buffer.
-
Prepare a solution of this compound in the same buffer to avoid heats of dilution.
-
Degas both solutions to prevent air bubbles.
2. ITC Experiment:
-
Fill the sample cell of the calorimeter with the protein solution.
-
Load the injection syringe with the this compound solution.
-
Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.
-
The instrument measures the heat change associated with each injection.
3. Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding kinetics of a ligand to an immobilized target, providing association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[14][15]
Comparative Data: Kinetic and Affinity Constants
This table illustrates the data generated from an SPR experiment.
| Analyte | Ligand | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | Target of Interest | Data not available | Data not available | Data not available |
| Small Molecule X | Carbonic Anhydrase II | 1.5 x 10⁵ | 7.5 x 10⁻³ | 50 |
Note: Data for Small Molecule X is representative.
Experimental Protocol: SPR
1. Chip Preparation:
-
Immobilize the purified target protein onto a suitable sensor chip surface.
-
Block any remaining active sites on the surface to prevent non-specific binding.
2. Binding Measurement:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of this compound (the analyte) over the surface and monitor the change in the SPR signal (association phase).
-
Switch back to the running buffer to monitor the dissociation of the analyte from the ligand (dissociation phase).
3. Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to a kinetic binding model to determine the ka and kd.
-
The equilibrium dissociation constant (KD) is calculated as kd/ka.
Conclusion
The biochemical assays outlined in this guide provide a robust framework for the comprehensive on-target validation of this compound. While direct experimental data for this specific compound is not yet widely published, the provided protocols and comparative data for related molecules offer a clear roadmap for researchers. A multi-assay approach, combining direct binding studies (Radioligand Binding, ITC, SPR), functional assays (Kinase Inhibition), and in-cell target engagement confirmation (CETSA), is essential to confidently elucidate the mechanism of action and build a strong foundation for further preclinical and clinical development.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand Binding Assays for Adenosine Receptors [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. protocols.io [protocols.io]
- 9. annualreviews.org [annualreviews.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Titration Calorimetry, Isothermal – Biophysics Instrumentation Facility – UW–Madison [bif.wisc.edu]
- 14. jacksonimmuno.com [jacksonimmuno.com]
- 15. drughunter.com [drughunter.com]
A Comparative Efficacy Study of 8-Benzyloxyadenosine Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various 8-Benzyloxyadenosine analogs, a class of compounds showing promise in anticancer research. By presenting key experimental data, detailed methodologies, and visual representations of their mechanism of action, this document aims to facilitate informed decisions in drug discovery and development.
Comparative Efficacy of N6-Benzyladenosine Analogs on Colorectal Cancer Cell Lines
The following table summarizes the antiproliferative effects of a series of N6-benzyladenosine analogs on human (HCT116 and DLD-1) and murine (MC38) colorectal cancer cell lines. The data, derived from a study by Ciaglia et al., illustrates the percentage of cell viability after 48 hours of treatment with a 10 µM concentration of each analog.[1][2] A lower percentage indicates higher efficacy.
| Compound | HCT116 Cell Viability (%) | DLD-1 Cell Viability (%) | MC38 Cell Viability (%) |
| N6-benzyladenosine (2) | 56.2 ± 4.5 | 43.2 ± 5.1 | 99.8 ± 0.2 |
| 2a | 70.6 ± 5.0 | 70.1 ± 13.9 | 99.9 ± 0.03 |
| 2b | 80.9 ± 7.7 | 78.1 ± 12.8 | 98.5 ± 1.2 |
| 2c | 49.1 ± 4.0 | 37.1 ± 2.7 | 99.3 ± 0.5 |
| 2d | 72.3 ± 14.1 | 96.9 ± 8.7 | 62.3 ± 7.3 |
| 2e | 113.6 ± 3.5 | 95.1 ± 1.5 | 99.9 ± 0.1 |
| 2f | 82.7 ± 9.4 | 103.9 ± 4.3 | 98.5 ± 0.8 |
| 2g | 89.3 ± 3.5 | 97.8 ± 5.8 | 99.1 ± 1.4 |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol outlines the methodology used to assess the effect of N6-benzyladenosine analogs on the viability and proliferation of colorectal cancer cell lines.[2]
1. Cell Culture:
-
Human colorectal adenocarcinoma cell lines (HCT116 and DLD-1) and a murine colon adenocarcinoma cell line (MC38) are cultured in appropriate media supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Treatment with Analogs:
-
Cells are seeded in 96-well plates at a density of 3 x 10³ cells per well.
-
After 24 hours, the cells are treated with the N6-benzyladenosine analogs at a concentration of 10 µM.
3. MTT Assay:
-
Following a 48-hour incubation period with the compounds, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for 3-4 hours at 37°C.
-
The medium is then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
4. Data Analysis:
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Signaling Pathway and Mechanism of Action
Studies have indicated that the antitumor activity of certain N6-benzyladenosine analogs, such as compound 2f, is linked to the inhibition of Farnesyl Pyrophosphate Synthase (FPPS).[1][3][4] FPPS is a key enzyme in the mevalonate (B85504) pathway, which is responsible for the synthesis of isoprenoids. The inhibition of FPPS leads to a reduction in the prenylation of small GTPases like Ras and Rap-1A.[1][3] Prenylation is a critical post-translational modification that anchors these proteins to the cell membrane, enabling their participation in signal transduction pathways that control cell proliferation and survival. By inhibiting this process, these analogs can disrupt oncogenic signaling.
Caption: Proposed mechanism of action for antiproliferative this compound analogs.
Experimental Workflow
The general workflow for evaluating the efficacy of this compound analogs involves a series of in vitro experiments to determine their impact on cancer cell lines.
References
Cross-Validation of In Vitro and In Vivo Findings for 8-Benzyloxyadenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 8-Benzyloxyadenosine, a promising adenosine (B11128) analog, by cross-validating its potential in vitro and in vivo anticancer activities. Due to the limited availability of specific experimental data for this compound, this guide utilizes data from the closely related and well-studied compound, 8-chloroadenosine (B1666358) (8-Cl-Ado), as a primary surrogate for comparative purposes. This approach allows for an objective evaluation of the potential efficacy of 8-substituted adenosine analogs in cancer therapy.
Comparative Analysis of 8-Substituted Adenosine Analogs
Substitutions at the 8-position of the adenosine molecule have been a key area of interest in the development of novel therapeutics, particularly in oncology. These modifications can significantly alter the compound's interaction with adenosine receptors and other cellular targets, leading to a range of biological effects. While direct comparative data for this compound is scarce, the extensive research on 8-chloroadenosine provides a valuable benchmark for predicting its potential activity.
In Vitro Efficacy
The in vitro anticancer activity of 8-substituted adenosine analogs is typically evaluated by their ability to inhibit the growth of cancer cell lines. Key parameters measured include the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: In Vitro Growth Inhibition of Colorectal Cancer Cells by 8-chloroadenosine
| Cell Line | Treatment Duration (hours) | Growth Inhibition (%) |
| HCT116 | 72 | 89 |
| HCT116-E6 (p53-depleted) | 72 | 74 |
| 80S14 (p21WAF1/Cip1-null) | 72 | 79 |
Data presented is for 8-chloroadenosine as a surrogate for this compound.[1][2]
These findings suggest that the growth inhibitory effects of 8-chloroadenosine on colorectal cancer cells are significant and largely independent of p53 and p21 status, indicating a potentially broad therapeutic window.[1][2] It is hypothesized that this compound would exhibit a similar profile of potent in vitro anti-proliferative activity.
In Vivo Efficacy
In vivo studies are crucial for validating the therapeutic potential observed in vitro. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method for evaluating the anti-tumor efficacy of drug candidates.
Table 2: In Vivo Tumor Growth Suppression by 8-chloroadenosine in a Colorectal Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Suppression (%) |
| 8-chloroadenosine | i.p. twice weekly for 4 weeks | 50 |
| Vehicle Control | i.p. twice weekly for 4 weeks | 0 |
Data presented is for 8-chloroadenosine as a surrogate for this compound.[1][2]
The in vivo data for 8-chloroadenosine demonstrates its ability to significantly suppress tumor growth in a preclinical model, further supporting the potential of 8-substituted adenosine analogs as anticancer agents.[1][2]
Mechanism of Action and Signaling Pathways
The anticancer effects of 8-substituted adenosine analogs like 8-chloroadenosine are believed to be multifactorial, involving the induction of cell cycle arrest and apoptosis.[1][3] These compounds can interfere with cellular processes essential for cancer cell survival and proliferation.
The proposed mechanism of action for 8-chloroadenosine involves its conversion to the active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP), which can then be incorporated into RNA, leading to the inhibition of RNA synthesis.[4] This disruption of a fundamental cellular process can trigger a cascade of events culminating in cell death.
References
Benchmarking the Potency of 8-Benzyloxyadenosine Against Known Reference Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for objectively comparing the potency of the adenosine (B11128) analogue, 8-Benzyloxyadenosine, against established reference compounds. Due to the limited availability of public data on this compound, this document outlines the necessary experimental protocols and presents data for well-characterized adenosine receptor agonists, NECA and CGS 21680, to serve as a benchmark for future studies.
Introduction to Adenosine Receptor Signaling
Adenosine is a ubiquitous nucleoside that modulates numerous physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] These receptors are critical targets in drug discovery for various conditions, including cardiovascular, inflammatory, and neurological disorders.
The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs), activating adenylyl cyclase and increasing cAMP production.[5][6] This modulation of cAMP levels triggers downstream signaling cascades, primarily through Protein Kinase A (PKA), influencing a wide range of cellular functions.[5][7]
Comparative Potency of Reference Compounds
To effectively benchmark this compound, its binding affinity (Ki) and functional potency (EC50) across the different adenosine receptor subtypes should be compared to established non-selective and selective agonists. 5'-N-Ethylcarboxamidoadenosine (NECA) is a high-affinity, non-selective agonist, while CGS 21680 is a potent and selective agonist for the A2A receptor subtype.[8]
Below is a summary of the reported potency values for these reference compounds. Once experimentally determined, the corresponding values for this compound can be integrated for a direct comparison.
Table 1: Binding Affinity (Ki) of Reference Compounds at Human Adenosine Receptors
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) |
| NECA | 14 | 20 | 6.2 |
| CGS 21680 | ~290 | ~22-27 | >10,000 |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand and cell line used.
Table 2: Functional Potency (EC50) of Reference Compounds at Human Adenosine Receptors
| Compound | A2A Receptor EC50 (nM) | A2B Receptor EC50 (µM) |
| NECA | - | 2.4 |
| CGS 21680 | ~110 | - |
Note: EC50 values are highly dependent on the specific functional assay and cell system employed.
Experimental Protocols
To ensure a robust and reproducible comparison, standardized experimental protocols should be employed. The following are detailed methodologies for determining the binding affinity and functional potency of adenosine receptor agonists.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This competitive binding assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from a specific receptor subtype.
Materials:
-
Membrane Preparations: Membranes from cell lines stably expressing a single subtype of the human adenosine receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A subtype-selective radioligand (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A, or [125I]AB-MECA for A3).
-
Test Compound: this compound.
-
Reference Compounds: NECA, CGS 21680.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., theophylline (B1681296) or a saturating concentration of the unlabeled reference agonist).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Cocktail.
Procedure:
-
Incubation: In a multi-well plate, combine the receptor-expressing membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the test compound (this compound) or reference compound.
-
Equilibration: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve. The IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[9]
cAMP Accumulation Assay for Determining Functional Potency (EC50)
This functional assay measures the ability of an agonist to stimulate or inhibit adenylyl cyclase, resulting in a change in intracellular cAMP levels.
Materials:
-
Cell Lines: Whole cells expressing the adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Test Compound: this compound.
-
Reference Compounds: NECA, CGS 21680.
-
Stimulation Buffer: A physiological buffer such as HBSS or DMEM.
-
Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX or rolipram) to prevent the degradation of cAMP.
-
Adenylyl Cyclase Activator (for Gi-coupled receptors): Forskolin (B1673556).
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate them with stimulation buffer containing a PDE inhibitor for a defined period.
-
Compound Addition:
-
For Gs-coupled receptors (A2A, A2B): Add varying concentrations of the test or reference agonist.
-
For Gi-coupled receptors (A1, A3): Add varying concentrations of the test or reference agonist in the presence of a fixed concentration of forskolin to stimulate basal cAMP production.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Terminate the reaction and lyse the cells according to the protocol of the chosen cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP concentration using the selected detection method.
-
Data Analysis: Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of the agonist. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression analysis.
Visualizing Signaling Pathways and Workflows
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 5. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development - A2A receptor signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 7. Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β‐catenin in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. A SELECTIVE AGONIST AFFINITY LABEL FOR A3 ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
"guidelines for the independent replication of studies involving 8-Benzyloxyadenosine"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent replication of studies involving 8-Benzyloxyadenosine, a purine (B94841) analog with potential therapeutic applications. Due to the limited availability of direct research on this compound, this document leverages data and protocols from studies on structurally similar adenosine (B11128) analogs, namely N6-benzyladenosine and 8-chloroadenosine (B1666358). This comparative approach offers a robust starting point for designing and interpreting replication studies, while underscoring the necessity for independent validation of this compound's specific biological activities.
Comparative Analysis of Adenosine Analogs
To facilitate the design of replication studies, the following table summarizes the known mechanisms of action and reported cytotoxic activities of N6-benzyladenosine and 8-chloroadenosine in various cancer cell lines. This data can be used as a benchmark when evaluating the performance of this compound.
Table 1: Comparative Performance of N6-benzyladenosine and 8-chloroadenosine
| Compound | Mechanism of Action | Cell Line | IC50 Value | Reference |
| N6-benzyladenosine | Induces apoptosis and G0/G1 cell cycle arrest; inhibits farnesyl pyrophosphate synthase (FPPS).[1][2] | T24 (Bladder Carcinoma) | Not specified (activity observed at 10 µM) | [2] |
| U87MG (Glioma) | Not specified (activity observed at 0.3-20 µM) | [1] | ||
| HOS (Osteosarcoma) | 8.0 µM (as a FeCl3 complex) | [3] | ||
| K562 (Myelogenous Leukemia) | 9.0 µM (as a FeCl3 complex) | [3] | ||
| MCF7 (Breast Adenocarcinoma) | 16.0 µM (as a FeCl3 complex) | [3] | ||
| 8-chloroadenosine | Depletes ATP, activates AMPK, induces autophagic cell death, and inhibits RNA synthesis.[3][4] | MCF-7 (Breast Cancer) | Not specified (activity observed at 10 µM) | [4] |
| BT-474 (Breast Cancer) | Not specified (activity observed at 10 µM) | [4] | ||
| T47D, SK-BR-3, ZR-75-1 (Breast Cancer) | Not specified (ATP depletion at 10 µM) | [4] | ||
| HCT116 (Colorectal Cancer) | Growth inhibition of 89% at 72h | [5][6] | ||
| HCT116-E6 (p53-depleted) | Growth inhibition of 74% at 72h | [5][6] | ||
| 80S14 (p21WAF1/Cip1-null) | Growth inhibition of 79% at 72h | [5][6] |
Experimental Protocols for Replication
Successful independent replication hinges on meticulous adherence to established experimental protocols. The following sections detail standardized methods for key in vitro assays.
Cell Viability and Proliferation Assays (MTT/CCK-8)
These assays are fundamental for assessing the cytotoxic and anti-proliferative effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (and analog controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (e.g., DMSO or SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound and control compounds. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours).
-
Reagent Addition:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation. Subsequently, add solubilization solution.
-
CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Components
Western blotting is crucial for investigating the molecular mechanisms underlying the effects of this compound. Based on the known pathways affected by its analogs, key proteins to investigate include those involved in apoptosis (e.g., Caspase-3, PARP), cell cycle regulation (e.g., Cyclins, CDKs), and energy sensing (e.g., AMPK, mTOR).
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key conceptual frameworks for the replication studies.
Caption: A generalized workflow for the independent replication of studies on this compound.
Caption: Hypothesized signaling pathways based on known mechanisms of N6-benzyladenosine and 8-chloroadenosine.
Caption: A logical framework for comparing experimental results of this compound with its analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 8-Cl-adenosine-induced inhibition of colorectal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
"a head-to-head comparison of 8-Benzyloxyadenosine with genetic knockdown approaches"
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Modulating Cellular Signaling
In the realm of cellular and molecular biology, the precise modulation of specific protein function is paramount to elucidating complex signaling pathways and developing targeted therapeutics. This guide provides a head-to-head comparison of two distinct approaches for inhibiting protein activity: the pharmacological use of 8-Benzyloxyadenosine and its analogs, and the application of genetic knockdown technologies such as siRNA, shRNA, and CRISPR-Cas9. We will delve into their mechanisms of action, present available quantitative data for comparison, and provide detailed experimental protocols for their application, offering a comprehensive resource for researchers navigating the choice between chemical and genetic perturbation.
Introduction to the Contenders
This compound: The Pharmacological Modulator
This compound is a synthetic adenosine (B11128) analog. Like other adenosine analogs, such as the more extensively studied 8-Chloro-adenosine (8-Cl-Ado), it functions as a small molecule inhibitor.[1][2][3] These molecules typically exert their effects by binding to and modulating the activity of specific proteins, often competing with endogenous ligands. 8-Cl-adenosine, for instance, is known to be metabolized intracellularly to 8-chloro-adenosine triphosphate (8-Cl-ATP), which can act as an ATP analog and interfere with RNA synthesis.[4] Furthermore, these analogs have been shown to impact cellular signaling pathways, including the Protein Kinase A (PKA) pathway, and induce processes like apoptosis and autophagy in cancer cells.[2][5][6]
Genetic Knockdown: The Gene Silencers
Quantitative Data Presentation
Direct comparative studies using this compound and genetic knockdown in the same system are scarce in the published literature. However, we can compile and compare available quantitative data for the well-studied analog 8-Cl-adenosine and for genetic knockdown of one of its potential targets, the regulatory subunit of PKA (PRKAR1A).
Table 1: Pharmacological Inhibition with 8-Cl-adenosine
| Cell Line | Cancer Type | IC50 (µM) | Observed Effects | Reference |
| HCT116 | Colorectal Cancer | ~1 | Inhibition of anchorage-independent growth | [1] |
| HCT116-E6 | Colorectal Cancer | ~2.5 | Inhibition of anchorage-independent growth | [1] |
| 80S14 | Colorectal Cancer | ~1 | Inhibition of anchorage-independent growth | [1] |
| MDA-MB-231 | Breast Cancer | 0.52 | Growth inhibition, G1 arrest, apoptosis | [5] |
| SK-BR-3 | Breast Cancer | 1.4 | Growth inhibition, G1 arrest, apoptosis | [5] |
| B16 | Melanoma | ~4.7 (in fresh serum) | Inhibition of proliferation | [3] |
| FLC | Friend Leukemia | ~12 (in fresh serum) | Inhibition of proliferation | [3] |
Table 2: Genetic Knockdown of PRKAR1A (PKA regulatory subunit Iα)
| Cell Line | Knockdown Method | Knockdown Efficiency | Observed Effects | Reference |
| HEK293 | siRNA | ~80% reduction in mRNA and protein | Increased forskolin-stimulated global PKA activity | [11] |
| Mouse Embryonic Fibroblasts (MEFs) | siRNA | Not specified | Protection against ER stress-induced apoptosis | [12] |
| Mouse Embryonic Fibroblasts (MEFs) | Cre-Lox (Knockout) | Complete knockout | Protection against ER stress-induced apoptosis | [12] |
| Mouse Liver (in vivo) | siRNA | Dose-dependent reduction in mRNA | Activation of PKA and liver gluconeogenesis | [13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of Adenosine Analogs
Caption: Putative signaling pathways affected by adenosine analogs.
Experimental Workflow for Pharmacological Inhibition
Caption: Workflow for pharmacological inhibition studies.
Experimental Workflow for Genetic Knockdown (siRNA)
Caption: Workflow for siRNA-mediated genetic knockdown.
Experimental Protocols
Protocol for 8-Cl-adenosine Treatment and Viability Assay
Materials:
-
8-Chloro-adenosine (8-Cl-Ado) stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
Cell line of interest
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of 8-Cl-Ado in cell culture medium from the stock solution to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 8-Cl-Ado or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's protocol. For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then solubilizing the formazan (B1609692) crystals before reading the absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using appropriate software.[14][15][16]
Protocol for siRNA-mediated Knockdown of PRKAR1A
Materials:
-
siRNA targeting PRKAR1A and a non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar
-
Opti-MEM™ I Reduced Serum Medium
-
Cell line of interest
-
6-well cell culture plates
-
Reagents for RNA extraction and qPCR (for knockdown validation)
-
Reagents for protein extraction and Western blotting (for knockdown validation)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they are 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute the siRNA (e.g., to a final concentration of 10-20 nM) in Opti-MEM™ medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.[17]
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the wells containing the cells in fresh culture medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2 to allow for mRNA and protein knockdown.
-
Validation of Knockdown:
-
qPCR: Harvest RNA from the cells, reverse transcribe it to cDNA, and perform quantitative PCR using primers specific for PRKAR1A and a housekeeping gene to determine the relative mRNA expression levels.
-
Western Blot: Lyse the cells to extract total protein, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against PRKAR1A and a loading control (e.g., β-actin) to assess protein levels.[11]
-
-
Phenotypic Analysis: Once knockdown is confirmed, the cells can be used for downstream functional assays.
Head-to-Head Comparison: A Summary
| Feature | This compound (Pharmacological) | Genetic Knockdown (siRNA, CRISPR) |
| Mechanism of Action | Reversible (typically) binding to target protein(s), competitive or allosteric inhibition. Can have multiple targets. | Degradation of target mRNA (siRNA/shRNA) or permanent disruption of the target gene (CRISPR), leading to reduced or no protein expression. |
| Speed of Onset | Rapid, often within minutes to hours. | Slower, requires time for mRNA/protein turnover (24-72 hours for siRNA) or gene editing and subsequent depletion of existing protein. |
| Duration of Effect | Transient, depends on the compound's half-life and cellular metabolism. Requires continuous presence for sustained inhibition. | Can be transient (siRNA) or stable and heritable (shRNA, CRISPR). |
| Specificity | Can have off-target effects by binding to unintended proteins with similar binding pockets.[18] | Can have off-target effects due to sequence similarity with other mRNAs (siRNA/shRNA) or genomic locations (CRISPR).[19][20][21] |
| Dose-Dependence | Effect is dose-dependent, allowing for the study of graded inhibition. | Can be dose-dependent to some extent (e.g., amount of siRNA), but often aims for maximal knockdown. |
| Ease of Use | Relatively simple to apply to cell cultures by adding to the medium. | Requires transfection or transduction procedures, which can be technically more challenging and may induce cellular stress. |
| Applications | In vitro and in vivo studies, potential for therapeutic development. | Primarily for in vitro and in vivo research to validate gene function. Therapeutic applications are emerging. |
| Reversibility | Generally reversible upon removal of the compound. | siRNA effects are transient and reversible. CRISPR-mediated knockout is permanent and irreversible.[7] |
Conclusion
Both this compound and genetic knockdown approaches are powerful tools for dissecting cellular signaling pathways. The choice between them depends on the specific research question, the desired speed and duration of the effect, and the technical capabilities of the laboratory.
Pharmacological inhibitors like this compound offer a rapid and reversible means to modulate protein function, allowing for the study of dose-dependent effects. However, the potential for off-target effects necessitates careful validation.
Genetic knockdown, on the other hand, provides a high degree of target specificity at the genetic level, with the potential for long-term or permanent gene silencing. While the onset of the effect is slower, and off-target effects are also a consideration, these methods are invaluable for validating the role of a specific gene product.
Ultimately, a comprehensive understanding of a biological process is often best achieved by employing both chemical and genetic perturbation strategies in a complementary fashion. This dual approach can help to validate on-target effects, uncover potential off-target liabilities of small molecules, and provide a more complete picture of the intricate signaling networks that govern cellular function.
References
- 1. 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of 8-chloro-cyclic adenosine monophosphate on the growth and sensitivity to doxorubicin of multidrug-resistant tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneticeducation.co.in [geneticeducation.co.in]
- 8. 8-Cl-adenosine is an active metabolite of 8-Cl-cAMP responsible for its in vitro antiproliferative effects on CHO mutants hypersensitive to cytostatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Inactivation of the Carney complex gene 1 (PRKAR1A) alters spatiotemporal regulation of cAMP and cAMP-dependent protein kinase: a study using genetically encoded FRET-based reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A siRNA screen reveals the prosurvival effect of protein kinase A activation in conditions of unresolved endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. IC50 Calculator | AAT Bioquest [aatbio.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 19. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Twisted DNA Increases CRISPR Off-target Effects | The Scientist [the-scientist.com]
"assessing the selectivity profile of 8-Benzyloxyadenosine across a panel of receptors"
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of adenosine (B11128) receptor modulation, the exploration of variously substituted nucleoside analogs is crucial for the development of targeted therapeutics. Among these, 8-substituted adenosine derivatives have garnered significant interest due to their potential for enhanced selectivity and potency. This guide provides a comparative assessment of 8-Benzyloxyadenosine's selectivity profile against a panel of receptors, placed in context with established adenosine receptor ligands. The objective is to offer a clear, data-driven comparison to aid researchers in their drug discovery and development endeavors.
Comparative Selectivity Profile
While comprehensive, publicly available data on the selectivity of this compound across a wide panel of receptors is limited, we can infer its likely profile based on the structure-activity relationships of related 8-substituted adenosine analogs. For a robust comparison, we present the binding affinities of well-characterized adenosine receptor ligands: the non-selective agonist NECA (5'-N-ethylcarboxamidoadenosine), the A2A selective agonist CGS-21680, and the non-selective antagonist Xanthine Amine Congener (XAC).
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Compound Type |
| This compound | A1, A2A, A2B, A3 | Data Not Available | Adenosine Analog |
| NECA | A1 | 14 | Non-selective Agonist |
| A2A | 20 | ||
| A3 | 6.2 | ||
| CGS-21680 | A1 | 290 | A2A-selective Agonist |
| A2A | 27 | ||
| A2B | 67 | ||
| A3 | 88,800 | ||
| XAC | A1 (rat) | 15 | Non-selective Antagonist |
| A2A (human platelets) | 25 | ||
| A2A (rat PC12 cells) | 83 |
Note: The binding affinity values for the comparator compounds are collated from various sources and should be considered as representative. Experimental conditions can influence these values.
Experimental Methodologies
The determination of a compound's selectivity profile relies on standardized and reproducible experimental protocols. The two primary assays employed are radioligand binding assays and functional assays.
Radioligand Binding Assays
This method directly measures the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific receptor subtype.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells stably transfected with the human adenosine receptor subtypes) are prepared.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]CCPA for A1, [3H]CGS-21680 for A2A) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Functional Assays (cAMP Accumulation Assay)
Functional assays measure the effect of a compound on receptor-mediated signaling pathways. For adenosine receptors, which are G-protein coupled receptors (GPCRs), changes in intracellular cyclic adenosine monophosphate (cAMP) levels are a common readout.
Objective: To determine the concentration of an agonist that produces 50% of the maximal response (EC50) or the concentration of an antagonist that inhibits 50% of the agonist response (IC50).
General Protocol (for Gs-coupled receptors like A2A and A2B):
-
Cell Seeding: Cells expressing the target receptor are seeded in a multi-well plate.
-
Compound Incubation: Cells are incubated with varying concentrations of the test compound (agonist). For antagonist testing, cells are pre-incubated with the antagonist before adding a fixed concentration of a known agonist.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP is measured using a competitive immunoassay, often employing techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Dose-response curves are generated to determine the EC50 or IC50 values.
Signaling Pathways of Adenosine Receptors
The selectivity of a compound for different adenosine receptor subtypes is critical due to their distinct downstream signaling effects. A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. Conversely, A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.
Adenosine Receptor Signaling Pathways
Conclusion
Safety Operating Guide
Navigating the Disposal of 8-Benzyloxyadenosine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the proper disposal of 8-Benzyloxyadenosine, a nucleoside analog used in various research applications.
Immediate Safety and Handling Precautions
Before addressing disposal, it is crucial to handle this compound with appropriate care. As a nucleoside analog, it should be presumed to have biological activity and potential toxicity.[1][2]
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Engineering Controls: Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
Quantitative Data
While a complete, experimentally verified dataset for this compound is not available, the following table summarizes predicted physicochemical properties. It is crucial to note that these are computational predictions and should be used for guidance with caution.
| Property | Predicted Value |
| Molecular Formula | C₁₇H₁₉N₅O₅ |
| Molecular Weight | 373.36 g/mol |
| Boiling Point | 727.3 ± 70.0 °C |
| Density | 1.70 ± 0.1 g/cm³ |
| pKa (acid dissociation constant) | 12.94 ± 0.70 |
Source: Predicted data from chemical property databases.
Step-by-Step Disposal Procedures
The disposal of this compound and its associated waste must comply with all federal, state, and local regulations. The primary and most critical step is to consult with your institution's Environmental Health & Safety (EH&S) department for specific guidance.
1. Waste Segregation:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables such as gloves, weigh boats, and pipette tips.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvents used to rinse contaminated glassware.
-
-
Sharps Waste:
-
Needles or other sharp instruments contaminated with this compound.
-
2. Waste Containerization:
-
Use only approved, chemically compatible, and clearly labeled hazardous waste containers.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
-
Never mix incompatible waste streams in the same container.
3. Disposal of Different Waste Streams:
-
Pure Compound and Contaminated Solids:
-
Carefully transfer the solid waste into a designated hazardous waste container.
-
Seal the container and ensure it is properly labeled.
-
Store the container in a designated satellite accumulation area until it is collected by your institution's EH&S department.
-
-
Aqueous Solutions:
-
Collect all aqueous solutions containing this compound in a designated liquid hazardous waste container.
-
Do not dispose of these solutions down the drain unless explicitly approved by your institution's EH&S department.
-
Seal and label the container for collection.
-
-
Contaminated Labware:
-
Glassware: Triple-rinse glassware with a suitable solvent. Collect the rinsate as hazardous liquid waste. After rinsing, the glassware can typically be washed and reused.
-
Disposables: Place contaminated disposable labware in the solid hazardous waste container.
-
-
Empty Containers:
-
An empty container that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After rinsing, deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers.
-
Experimental Workflow and Disposal Decision Making
The following diagram illustrates a general workflow for experiments involving this compound and the subsequent waste disposal process.
Spill and Emergency Procedures
In the event of a spill, the primary concern is to ensure the safety of all personnel.
-
Minor Spill:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's emergency response team and EH&S department.
-
Do not attempt to clean up a major spill unless you are trained to do so.
-
By adhering to these general guidelines and, most importantly, the specific protocols of your institution, you can ensure the safe handling and proper disposal of this compound, contributing to a secure and compliant laboratory environment.
References
Personal protective equipment for handling 8-Benzyloxyadenosine
Essential Safety and Handling Guide for 8-Benzyloxyadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound, a nucleoside analog. Adherence to these protocols is essential for ensuring laboratory safety and the integrity of your research.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure to this compound, which is classified as a skin, eye, and potential respiratory irritant. The required PPE is summarized in the table below.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Skin and Body Protection | 100% cotton lab coat, long pants, and closed-toe shoes. | A fully buttoned lab coat is necessary to protect the body and clothing from contamination. |
| Hand Protection | Chemical-resistant nitrile gloves. | While specific breakthrough times for this compound are not available, nitrile gloves offer good resistance to a range of chemicals.[1] A minimum thickness of 4-6 mil is recommended for incidental contact, with thicker gloves (8-15 mil) for tasks with a higher risk of exposure.[1] Always inspect gloves for tears or punctures before use and dispose of them in a designated waste container immediately after handling the compound or if contamination is suspected. Wash hands thoroughly after glove removal. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when handling the powder outside of a chemical fume hood or in areas with inadequate ventilation to prevent inhalation of airborne particles. |
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure to this compound.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing any contaminated clothing and shoes.[2] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Experimental Protocol: Weighing and Dissolving this compound Powder
-
Preparation :
-
Ensure all necessary PPE is worn correctly.
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Assemble all required equipment: analytical balance, weigh boat or paper, spatula, and a pre-labeled container for the solution.
-
-
Weighing :
-
Place a weigh boat or creased weighing paper on the analytical balance and tare to zero.
-
Inside the chemical fume hood, carefully transfer the desired amount of this compound powder from its stock container to the weigh boat using a clean spatula.
-
Close the stock container immediately after use.
-
Record the exact weight of the compound.
-
-
Dissolving :
-
Carefully transfer the weighed powder into the pre-labeled container.
-
Using a funnel, add the appropriate solvent to the container.
-
Seal the container and mix by vortexing or sonicating until the solid is completely dissolved.
-
-
Cleanup :
-
Decontaminate the spatula and work surface with a suitable solvent (e.g., 70% ethanol) and wipe with disposable towels.
-
Dispose of the weigh boat/paper and any contaminated materials in the designated chemical waste container.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All materials that have come into contact with this compound, including unused compound, contaminated PPE (gloves, etc.), and labware (pipette tips, tubes), must be treated as chemical waste.
-
Segregate waste into solid and liquid containers. This compound is a non-halogenated aromatic compound.
-
-
Solid Waste Disposal :
-
Collect all solid waste, such as contaminated gloves, weigh boats, and paper towels, in a clearly labeled, leak-proof container designated for non-halogenated solid chemical waste.
-
-
Liquid Waste Disposal :
-
Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible container for non-halogenated liquid chemical waste.
-
-
Labeling and Storage :
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Irritant").
-
Store waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.
-
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
-
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
